molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Número de catálogo: B1429372
Número CAS: 872620-93-4
Peso molecular: 254.08 g/mol
Clave InChI: UTJJZKBWXLYEJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide ( 872620-93-4) is a brominated heterocyclic compound that serves as a versatile chemical building block in organic synthesis and early-stage drug discovery research. With a molecular formula of C9H8BrN3O and a molecular weight of 254.09 g/mol, this compound is characterized by its pyrrolo[2,3-b]pyridine core scaffold, a privileged structure in medicinal chemistry due to its similarity to purine bases . The bromine atom at the 5-position makes this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries for biological screening . The scaffold is a key synthon in developing potent kinase inhibitors . Recent scientific literature highlights the significant research interest in pyrrolo[2,3-b]pyridine-based compounds. For instance, derivatives have been rationally designed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research . Other studies explore similar frameworks for their potential as acetyl-CoA carboxylase (ACC) inhibitors in oncology research and for developing compounds that can stimulate hair cell regeneration for hearing loss treatments . This product is provided as a solid and should be stored sealed in a dry environment at 2-8°C . Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation). Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Propiedades

IUPAC Name

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJJZKBWXLYEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Kinase Inhibition Mechanism of 1H-Pyrrolo[2,3-b]pyridine-based Compounds: A Case Study of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mechanism of action for kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. While specific data for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not extensively available in public literature, this document will extrapolate its likely mechanism based on the well-established principles of related compounds. We will delve into the structural features that make the 1H-pyrrolo[2,3-b]pyridine core a privileged scaffold in medicinal chemistry and explore the common modes of kinase inhibition exhibited by its derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important class of kinase inhibitors.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structure is isosteric to purine, a key component of DNA and a fundamental building block for many signaling molecules, including ATP. This structural mimicry allows 1H-pyrrolo[2,3-b]pyridine derivatives to effectively compete with ATP for binding to the active site of kinases, making them potent inhibitors of these enzymes.[1][2]

The versatility of the 1H-pyrrolo[2,3-b]pyridine core lies in its amenability to chemical modification at multiple positions. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor within the kinase's hinge region.

Part 2: General Mechanism of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event acts as a molecular switch, modulating the activity of the substrate and propagating downstream signals that control a myriad of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]

The majority of small molecule kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, are ATP-competitive inhibitors. These molecules are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

Part 3: Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including:

  • Focal Adhesion Kinase (FAK): Derivatives have been shown to bind to the DFG-out conformation of FAK, a mode of inhibition that can lead to high selectivity.[7]

  • Bruton's Tyrosine Kinase (BTK): Potent BTK inhibitors have been developed using a scaffold-hopping strategy from other known inhibitors.[8]

  • Janus Kinases (JAKs): Selective inhibitors of JAK1 and JAK3 have been synthesized, demonstrating the potential for isoform-specific targeting.[9][10]

  • Glycogen Synthase Kinase-3β (GSK-3β): Novel derivatives have shown potent inhibitory activity, suggesting their potential in treating Alzheimer's disease.[11]

  • Met Kinase: Conformationally constrained analogs have demonstrated potent Met kinase inhibition.[12]

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives have been designed as potent inhibitors of FGFRs, which are implicated in various cancers.[13]

The binding mode of these inhibitors typically involves the formation of one or more hydrogen bonds between the pyrrolopyridine core and the hinge region of the kinase. The substituents on the scaffold then project into different pockets of the ATP-binding site, contributing to the inhibitor's potency and selectivity.

Hypothesized Mechanism of Action for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Based on the extensive literature on related compounds, we can propose a likely mechanism of action for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

  • Core Interaction: The 1H-pyrrolo[2,3-b]pyridine core is expected to form a key hydrogen bond with the hinge region of the target kinase.

  • Role of the 5-bromo Substituent: The bromine atom at the 5-position is a bulky, hydrophobic group. It is likely to occupy a hydrophobic pocket within the ATP-binding site, potentially contributing to the compound's potency. Halogen bonding interactions may also play a role in stabilizing the inhibitor-kinase complex.

  • Role of the N-methyl-3-carboxamide Substituent: The N-methyl-carboxamide group at the 3-position can act as both a hydrogen bond donor and acceptor. This functionality allows for additional interactions with residues in the solvent-exposed region of the ATP-binding site, which can enhance binding affinity and influence selectivity.

The specific kinase or kinases that this compound inhibits would need to be determined experimentally through profiling against a panel of kinases. However, given the known targets of this scaffold, it is plausible that it could show activity against tyrosine kinases such as FAK, BTK, or FGFRs, or serine/threonine kinases like GSK-3β.

Part 4: Experimental Protocols for Characterization

To elucidate the precise mechanism of action and inhibitory profile of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a series of biochemical and cellular assays are required.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the compound in kinase buffer to achieve the desired final concentrations.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the appropriate concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Protein Levels

This assay assesses the ability of the compound to inhibit a specific signaling pathway within a cellular context by measuring the phosphorylation state of a downstream substrate of the target kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

    • Determine the concentration-dependent effect of the compound on substrate phosphorylation.

Part 5: Data Presentation and Visualization

Table 1: Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Compound 3p BTK6.0[8]
Compound 31g JAK1Potent (exact value not specified)[9]
Compound 41 GSK-3β0.22[11]
Compound 31 JAK3Potent (exact value not specified)[10]
Compound 2 Met1.8[12]
Compound 4h FGFR17[13]
Diagrams

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Activates Kinase_Inhibitor 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Kinase_Inhibitor->Downstream_Kinase Inhibits ATP ATP ATP->Downstream_Kinase ADP ADP Downstream_Kinase->ADP Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Leads to

Caption: General kinase signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening IC50 IC50 Determination Kinase_Panel->IC50 Binding_Mode Binding Mode Analysis (e.g., X-ray Crystallography) IC50->Binding_Mode Cell_Viability Cell Viability/Proliferation Assays IC50->Cell_Viability Pathway_Inhibition Pathway Inhibition (Western Blot) Cell_Viability->Pathway_Inhibition Phenotypic_Assays Phenotypic Assays (e.g., Migration, Apoptosis) Pathway_Inhibition->Phenotypic_Assays Compound Test Compound: 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Compound->Kinase_Panel

Caption: Experimental workflow for characterizing a kinase inhibitor.

References

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. URL: [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed. URL: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. URL: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. URL: [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. URL: [Link]

  • AU2006261993B2 - Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors - Google Patents.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. URL: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. URL: [Link]

  • methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - NextSDS. URL: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. URL: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed. URL: [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. URL: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. URL: [Link]

  • Kinase inhibitors – Knowledge and References - Taylor & Francis. URL: [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies - Advanced Journal of Chemistry, Section A. URL: [Link]

  • The Role of Kinase Inhibitors in Cancer Therapies - IntechOpen. URL: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. URL: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. URL: [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. URL: [Link]

Sources

Crystal Structure and Binding Affinity of 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely recognized as a highly privileged scaffold for targeting the ATP-binding pocket of kinases[1]. Specifically, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide represents a quintessential building block that combines a potent hinge-binding motif with two highly programmable vectors: a 3-carboxamide group for gatekeeper interactions and a 5-bromo substituent for transition-metal-catalyzed cross-coupling.

This technical guide dissects the structural biology, binding kinetics, and self-validating experimental workflows required to evaluate and evolve this fragment into a highly selective, sub-nanomolar kinase inhibitor.

Structural Biology & The 7-Azaindole Pharmacophore

To understand the utility of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, we must analyze the causality behind its structural components. The ATP-binding site of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes.

  • The Hinge-Binding Core: The 7-azaindole core mimics the adenine ring of ATP. The pyridine nitrogen (N7) acts as a strong hydrogen-bond acceptor, typically interacting with the backbone NH of a conserved hinge residue (e.g., Met or Cys). Conversely, the pyrrole nitrogen (N1) acts as a hydrogen-bond donor to the backbone carbonyl of an adjacent hinge residue[1].

  • The 3-Carboxamide Vector: The addition of the N-methylcarboxamide at the 3-position is a deliberate design choice to restrict rotameric freedom, thereby minimizing the entropic penalty upon binding. This group often projects toward the gatekeeper residue or coordinates with structural water molecules deep within the pocket, as observed in high-affinity inhibitors of Adaptor Protein 2 Associated Kinase 1 (AAK1) (PDB: 5L4Q)[2].

  • The 5-Bromo Handle: The 5-bromo substitution serves a dual purpose. Biophysically, it can participate in halogen bonding with the hydrophobic pocket. Synthetically, it is an ideal vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing medicinal chemists to "grow" the fragment toward the DFG-motif to achieve Type II (DFG-out) inhibition[3].

G Core 7-Azaindole Core Pyrrole Pyrrole NH (H-Bond Donor) Core->Pyrrole Pyridine Pyridine N (H-Bond Acceptor) Core->Pyridine Amide 3-Carboxamide (Gatekeeper Interaction) Core->Amide Bromo 5-Bromo Vector (Cross-Coupling Handle) Core->Bromo Hinge Kinase Hinge Region (Met/Cys Backbone) Pyrrole->Hinge H-Bond Pyridine->Hinge H-Bond Amide->Hinge Water-Mediated Pocket Hydrophobic Pocket / DFG Bromo->Pocket Halogen Bond

Fig 1. Pharmacophore interaction network of the 7-azaindole scaffold within the kinase ATP pocket.

Comparative Binding Affinities & SAR Logic

The baseline binding affinity of the unsubstituted 7-azaindole fragment is typically in the low micromolar range. However, strategic functionalization at the 3- and 5-positions drastically improves potency. For example, optimized pyrrolo[2,3-b]pyridine derivatives have achieved sub-nanomolar potency against Glycogen Synthase Kinase 3β (GSK-3β) by establishing a triple hydrogen-bonding network with Asp-133, Val-135, and Lys-85[4]. Similar scaffold hopping has yielded potent inhibitors for LATS kinases[5] and Checkpoint Kinase 2 (CHK2)[6].

Table 1: Pharmacological Profiling of 7-Azaindole Derivatives Across Kinase Targets

Kinase TargetScaffold ModificationBinding Affinity (IC50 / KD)Primary Structural InteractionReference
AAK1 7-Azaindole coreLow μMStandard hinge donor/acceptor[2]
CHK2 Pyrazolopyridine fusion~ 0.30 μMHinge gatekeeper +3 residue interaction[6]
LATS1/2 Thiazolyl-3-carboxamideSub-μMEnhanced metabolic stability[5]
ALK 6-amino substitution< 10 nMAmide twisting toward Leu1198[3]
GSK-3β 5-phenyl-3-carboxamide0.35 nMTriple H-bond (Asp-133, Val-135, Lys-85)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide must rely on self-validating assay systems. Below are the definitive protocols for structural and kinetic characterization.

High-Resolution Co-Crystallization Workflow

Relying solely on computational docking for fragment binding is prone to false positives. X-ray crystallography provides definitive proof of the binding mode.

  • Apo-Protein Baseline Validation: First, crystallize the target kinase in its apo (ligand-free) state. Causality: This proves that the ATP-binding pocket is solvent-accessible and not artificially occluded by crystal packing contacts.

  • Ligand Soaking vs. Co-Crystallization: For a low-molecular-weight fragment like our target compound, soaking is preferred over co-crystallization. Causality: Fragments require high concentrations (10–50 mM) to achieve full occupancy. Adding this directly to the crystallization drop often requires high DMSO concentrations, which can disrupt nucleation. Soaking pre-formed apo-crystals bypasses this issue.

  • Density Validation (The Self-Check): After diffraction and molecular replacement, the ligand must only be modeled into positive electron density (>3σ) in an unbiased Fo-Fc difference map. If the density is ambiguous, the binding event is considered an artifact.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium assays (like IC50) fail to capture residence time ( τ=1/koff​ ), which is critical for predicting in vivo efficacy. SPR provides real-time kinetic resolution.

  • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Control Implementation (Self-Validating Step):

    • Positive Control: Inject a known tight binder (e.g., staurosporine) to validate the active fraction of the immobilized kinase.

    • Negative Control: Inject an N1-methylated analog of the 7-azaindole. Causality: Methylating the pyrrole nitrogen abolishes the critical hydrogen bond donor. A lack of SPR response here proves that the wild-type fragment is binding specifically to the hinge, not non-specifically to the chip matrix.

  • High Flow-Rate Injection: Inject the fragment at a high flow rate (e.g., 50–100 μL/min). Causality: Small fragments have rapid association/dissociation rates. Low flow rates introduce mass transport limitations, artificially flattening the curves and causing inaccurate KD​ calculations.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR Immob Kinase Immobilization Equil Buffer Equilibration Immob->Equil Inject Fragment Injection Equil->Inject Measure Kinetic Measurement Inject->Measure Fit 1:1 Langmuir Data Fitting Measure->Fit

Fig 2. Surface Plasmon Resonance (SPR) self-validating workflow for kinetic binding analysis.

Future Directions in Fragment Evolution

The true power of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide lies in its 5-bromo vector. Once the fragment's binding mode is confirmed via crystallography[2] and its kinetics validated via SPR, the bromo group serves as a synthetic launchpad. By executing parallel Suzuki couplings with diverse boronic acids, researchers can rapidly probe the solvent-exposed channel or the hydrophobic DFG-pocket, evolving a simple micromolar fragment into a highly selective, sub-nanomolar clinical candidate[3][4].

References

  • The Azaindole Framework in the Design of Kinase Inhibitors | nih.gov |
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for tre
  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regener
  • 5L4Q: Crystal Structure of Adaptor Protein 2 Associated Kinase 1 (AAK1) in Complex with LKB1 (AAK1 Dual Inhibitor) | rcsb.org |
  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors | acs.org |
  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | nih.gov |

Sources

Molecular weight, logP, and physicochemical properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors [1]. 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4) represents a highly optimized building block within this chemical space. By combining a potent hinge-binding motif with orthogonal functional handles (a 5-bromo group for cross-coupling and a 3-carboxamide for solvent-channel interactions), this molecule serves as a critical starting point for discovering novel therapeutics in oncology and immunology. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated experimental workflows for its application in drug development.

Physicochemical Profiling & Lipophilicity

Understanding the physicochemical boundaries of a starting scaffold is paramount to preventing downstream attrition in drug development. The properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide are summarized below.

PropertyValueStructural Implication
Chemical Name 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamideCore identity
CAS Registry Number 872620-93-4Identification
Molecular Formula C9H8BrN3OStoichiometry
Molecular Weight 254.09 g/mol Leaves ~245 g/mol budget for Rule of 5 compliance
Topological Polar Surface Area (TPSA) 57.8 ŲOptimal for both oral bioavailability and potential CNS penetration
Hydrogen Bond Donors (HBD) 2 (Indole NH, Amide NH)Facilitates critical target interactions
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Amide O)Enhances hinge-binding affinity
Rotatable Bonds 1High rigidity minimizes entropic penalty upon binding
Calculated LogP (cLogP) ~1.7Ideal starting lipophilicity

The Strategic Value of LogP ~1.7: Lipophilicity (LogP) dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A cLogP of 1.7 is highly strategic for a core scaffold [2]. Because late-stage functionalization typically involves adding lipophilic aryl or heteroaryl groups (which add 1.5–2.5 to the LogP), starting with a LogP of 1.7 ensures that the final drug candidate remains well within Lipinski's optimal range (LogP < 5). This prevents the compound from suffering from poor aqueous solubility or high non-specific protein binding.

Structural & Mechanistic Insights

The molecular architecture of 872620-93-4 is designed for maximum efficiency in kinase active sites:

  • The 7-Azaindole Core (Hinge Binder): Unlike a standard indole, the incorporation of the pyridine nitrogen (N7) creates a bidentate hydrogen-bonding system. The pyrrole NH acts as a hydrogen bond donor, while the N7 acts as an acceptor. This perfectly complements the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., interacting with Met or Cys residues).

  • The 3-Carboxamide Group: Positioned to project outward from the hinge region, the N-methylcarboxamide can interact with the solvent-exposed region or the DFG (Asp-Phe-Gly) motif. It provides an additional vector for hydrogen bonding, increasing target residence time.

  • The 5-Bromo Handle: The bromine atom is situated on the pyridine ring, projecting into the hydrophobic pocket of the ATP binding site. It serves as an electronically activated leaving group for palladium-catalyzed cross-coupling, allowing chemists to systematically explore the hydrophobic pocket.

G A 5-Bromo-N-methyl-1H-pyrrolo [2,3-b]pyridine-3-carboxamide (Core Scaffold) B Hinge Binding (7-Azaindole Motif) A->B Drives C Late-Stage Functionalization (5-Bromo Suzuki Coupling) A->C Enables D Solvent/DFG Interaction (3-Carboxamide) A->D Orients E Lead Kinase Inhibitor (Optimized Candidate) B->E C->E D->E

Workflow illustrating the structural roles of 872620-93-4 in kinase inhibitor design.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Experimental LogP Determination (Shake-Flask Method)

While cLogP provides an estimate, experimental validation is required for regulatory and ADME modeling. The shake-flask method is the gold standard for compounds with a LogP between -2 and 4 [3].

Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Causality: Prevents volume shifts during the actual experiment, which would skew concentration calculations.

  • Solute Addition: Dissolve exactly 2.0 mg of 872620-93-4 in 10 mL of the pre-saturated octanol phase.

  • Equilibration: Add 10 mL of pre-saturated water to the octanol solution in a sealed vessel. Shake mechanically at a constant 25.0 ± 0.1 °C for 24 hours. Causality: Temperature control is critical as partitioning is a thermodynamically driven equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Sample both the aqueous and octanol layers using separate, clean syringes. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Validation & Calculation: Calculate LogP = Log10([C_oct] / [C_aq]). Self-Validation: The total mass calculated from both phases must equal the initial 2.0 mg input (±5%) to confirm no compound was lost to adsorption on the vessel walls.

G Step1 Phase Pre-saturation (Octanol & Water) Step2 Solute Addition (Compound 872620-93-4) Step1->Step2 Step3 Equilibration (Shake 24h at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 HPLC-UV Quantification (Aqueous & Organic Layers) Step4->Step5 Step6 LogP Calculation (Log[C_oct/C_aq]) Step5->Step6

Step-by-step shake-flask protocol for determining the experimental LogP of the compound.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The 5-bromo position is primed for derivatization to explore structure-activity relationships (SAR). The following protocol details a robust Suzuki-Miyaura coupling [4].

Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand creates a sterically hindered, electron-rich palladium center that resists deactivation by the coordinating nitrogen atoms of the azaindole core.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Causality: The biphasic solvent ensures solubility of both the organic scaffold and the inorganic base. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Workup & QC: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography. Self-Validation: Analyze the crude mixture via LC-MS prior to purification to confirm the disappearance of the 254 m/z starting material peak and the emergence of the product mass.

References

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

In Vitro Pharmacological Profiling of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of the novel small molecule, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The central core of this molecule, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets including kinases and other enzymes.[1][2][3][4][5] This document outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action, target engagement, and selectivity profile. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step.

Introduction and Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds.[4][5] Derivatives have been reported as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), as well as other enzymes like NADPH Oxidase 2 (NOX2) and Phosphodiesterase 4B (PDE4B).[1][2][3] Given this precedent, a systematic in vitro pharmacological evaluation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is warranted to identify its primary biological targets and assess its potential as a therapeutic agent.

Our proposed profiling cascade is designed to be resource-efficient, starting with broad screening and progressively narrowing down to specific target validation and mechanistic studies. This strategy ensures a thorough characterization of the compound's biological activity.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

PropertyPredicted Value/InformationImportance in In Vitro Profiling
Molecular FormulaC9H7BrN3OEssential for calculating molar concentrations.
Molecular Weight~254.08 g/mol Crucial for preparing stock solutions of known concentration.
pKaTo be determinedAffects solubility and charge state in different buffer systems.
LogPTo be determinedIndicates lipophilicity, which can influence cell permeability and non-specific binding.
Aqueous SolubilityTo be determinedCritical for ensuring the compound remains in solution at test concentrations.

Tiered In Vitro Profiling Strategy

We propose a three-tiered approach to efficiently characterize the pharmacological profile of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

G cluster_tier1 Tier 1 Activities cluster_tier2 Tier 2 Activities cluster_tier3 Tier 3 Activities tier1 Tier 1: Broad Profiling (Primary Screening) tier2 Tier 2: Target Validation & Potency (Secondary Assays) tier1->tier2 Hit Identification kinase_panel Broad Kinase Panel Screen phenotypic_screen Phenotypic Cell Proliferation Screen tier3 Tier 3: Cellular Mechanism of Action (Tertiary Assays) tier2->tier3 Confirmed Target(s) ic50 IC50 Determination receptor_binding Receptor Binding Assays cetsa Cellular Thermal Shift Assay (CETSA) downstream_signaling Downstream Signaling Analysis

Caption: A three-tiered workflow for in vitro pharmacological profiling.

Tier 1: Broad Profiling (Primary Screening)

The initial step is to cast a wide net to identify potential biological targets.

  • Rationale: Given that the 1H-pyrrolo[2,3-b]pyridine core is a known "hinge-binding" motif for many kinases, a broad kinase panel screen is the most logical starting point.[2] This will rapidly identify any potential kinase targets.

  • Methodology: A commercial kinase panel (e.g., Eurofins DiscoverX, Promega) should be utilized. The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The output is usually the percentage of inhibition.

  • Rationale: A phenotypic screen using a panel of cancer cell lines can provide an unbiased view of the compound's anti-proliferative activity and may hint at underlying mechanisms of action.

  • Methodology: A panel of well-characterized cancer cell lines (e.g., NCI-60) should be treated with the compound over a range of concentrations. Cell viability can be assessed using assays such as CellTiter-Glo® (Promega) or resazurin-based assays.

Tier 2: Target Validation and Potency Determination

Hits identified in Tier 1 are further investigated in this phase to confirm the interaction and determine potency.

  • Rationale: For any kinases inhibited by more than a predefined threshold (e.g., 50%) in the primary screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).

  • Protocol: In Vitro Kinase Assay (Radiometric) [7][8]

    • Prepare Reagents:

      • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT. The optimal pH and salt concentrations can vary between kinases.[7]

      • Substrate: A specific recombinant protein or polypeptide substrate for the kinase of interest.[7]

      • ATP Solution: A mixture of "cold" (non-radioactive) ATP and [γ-32P]-ATP.

    • Reaction Setup:

      • In a microcentrifuge tube, add the kinase buffer, the purified recombinant kinase (10-100 ng), and the substrate (10-500 ng).[7]

      • Add varying concentrations of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (typically from a DMSO stock).

    • Initiate Reaction:

      • Start the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

      • Incubate at 30-37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[7]

    • Stop Reaction and Analyze:

      • Stop the reaction by adding SDS-PAGE loading buffer.

      • Separate the reaction products by SDS-PAGE.

      • Visualize the phosphorylated substrate by autoradiography.

      • Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 using non-linear regression analysis.

G cluster_workflow In Vitro Kinase Assay Workflow reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Set up Reaction (Combine reagents) reagents->reaction initiate Initiate Reaction (Add ATP) reaction->initiate incubate Incubate (30-37°C) initiate->incubate stop Stop Reaction (Add SDS Buffer) incubate->stop sds_page SDS-PAGE stop->sds_page visualize Autoradiography sds_page->visualize analyze Data Analysis (IC50 Calculation) visualize->analyze G start Treat Cells (Vehicle vs. Compound) heat Heat Aliquots (Temperature Gradient) start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse spin Centrifuge (Separate Soluble/Insoluble) lyse->spin collect Collect Supernatant (Soluble Proteins) spin->collect wb Western Blot (Target-Specific Antibody) collect->wb analyze Analyze Melt Curve Shift wb->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Rationale: To quantify the potency of target engagement in cells, an ITDR-CETSA can be performed. [9]* Methodology: Cells are treated with a range of compound concentrations and then heated at a single temperature (chosen from the CETSA melt curve, where a significant difference between treated and untreated is observed). The concentration of compound that results in 50% stabilization (EC50) is then determined. [9]

  • Rationale: Once target engagement is confirmed, it is crucial to determine if this binding event translates into a functional cellular response.

  • Methodology: This will be highly dependent on the identified target. For example, if the compound inhibits a kinase in a known signaling pathway (e.g., RAS-MEK-ERK), the phosphorylation status of downstream substrates (e.g., phospho-ERK) can be measured by Western blot or ELISA after treating cells with the compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. An example of how to summarize IC50 data is provided in Table 2.

Table 2: Hypothetical IC50 Data for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide against Selected Kinases

Kinase TargetIC50 (nM)Hill Slopen (replicates)
Kinase A250.983
Kinase B1501.053
Kinase C>10,000N/A3

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the in vitro pharmacological profiling of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. By following this tiered strategy, from broad screening to specific cellular mechanism of action studies, researchers can efficiently and accurately elucidate the compound's biological activity, identify its primary targets, and assess its potential for further drug development. The emphasis on understanding the causality behind experimental choices and employing self-validating protocols like CETSA ensures the generation of robust and trustworthy data.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • CAS 1234616-83-1: Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine… (n.d.). CymitQuimica.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxyl
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • In vitroキナーゼアッセイ (In vitro kinase assay). (n.d.).
  • Receptor-Ligand Binding Assays. (2022). Labome.
  • 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid | 800401-71-2. (2025). ChemicalBook.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. (n.d.). NextSDS.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). MilliporeSigma.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.).
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Receptor Binding Assay. (n.d.).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [No Source]
  • methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. (n.d.). PubChem.
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [No Source]
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • (PDF) In vitro kinase assay v1. (2023).
  • Kinase Assay Kit. (n.d.). MilliporeSigma.
  • In vitro kinase assay. (2022). Bio-protocol.

Sources

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolic pathways of the novel compound, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. By integrating established principles of drug metabolism with modern analytical techniques, this document outlines a strategic approach to understanding the biotransformation of this pyrrolo[2,3-b]pyridine derivative, a scaffold of significant interest in medicinal chemistry.

Introduction: The Imperative of Metabolic Profiling

The pyrrolo[2,3-b]pyridine core, a privileged structure in drug discovery, is featured in a variety of therapeutic agents, including kinase inhibitors.[1] The metabolic fate of any new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. A thorough understanding of how 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is metabolized is therefore essential for its development as a potential therapeutic agent. Early identification of metabolic pathways can inform preclinical safety assessments, guide clinical study design, and prevent costly late-stage development failures.[2][3]

This guide will detail a multi-pronged approach, beginning with predictive metabolism based on the compound's structure and progressing to detailed in vitro and in vivo experimental workflows for definitive metabolite identification.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

The structure of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide presents several potential sites for metabolic transformation. Based on the known metabolism of related five-membered nitrogen-containing heterocycles and common biotransformation reactions, we can hypothesize the following primary metabolic pathways.[4]

Phase I Metabolism (Functionalization):

  • Oxidation: Cytochrome P450 (CYP) enzymes are major catalysts of oxidative metabolism.[4] For the target compound, likely oxidative reactions include:

    • Hydroxylation: Aromatic hydroxylation on the pyridine or pyrrole ring, and aliphatic hydroxylation of the N-methyl group.

    • N-dealkylation: Removal of the N-methyl group to form the corresponding primary amide.

    • Oxidative debromination: Replacement of the bromine atom with a hydroxyl group.

    • Epoxidation: Formation of an epoxide on the pyrrole ring, which can then be hydrolyzed to a dihydrodiol.[4]

  • Hydrolysis: The carboxamide group may undergo hydrolysis by amidases to form the corresponding carboxylic acid.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) may catalyze the conjugation of hydroxylated metabolites with a sulfonate group.

  • Glutathione Conjugation: The epoxide intermediate, if formed, could be a target for conjugation with glutathione (GSH), a key detoxification pathway.[4]

The following diagram illustrates these predicted metabolic pathways:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation CYP450 N_dealkylation N-demethylated Metabolite Parent->N_dealkylation CYP450 Debromination Debrominated Metabolite Parent->Debromination CYP450 Epoxidation Epoxide Intermediate Parent->Epoxidation CYP450 Hydrolysis Carboxylic Acid Metabolite Parent->Hydrolysis Amidase Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylation->Sulfate SULTs Glutathione Glutathione Conjugate Epoxidation->Glutathione GSTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Workflows for Metabolite Identification

A systematic investigation involving both in vitro and in vivo models is crucial for confirming the predicted metabolic pathways and identifying any unexpected metabolites.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to assess metabolic stability and identify the primary routes of metabolism.[5][6][7]

Experimental Protocol: In Vitro Metabolic Stability and Metabolite Profiling

  • Test Systems:

    • Human Liver Microsomes (HLM): To primarily investigate CYP-mediated metabolism.[6]

    • Human Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[8]

    • Cryopreserved Human Hepatocytes: The "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II enzymes and cofactors.[5][6]

  • Incubation Conditions:

    • Prepare incubation mixtures containing the test compound (at multiple concentrations, e.g., 1 and 10 µM), the chosen test system (e.g., HLM at 0.5 mg/mL), and necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Include appropriate controls:

      • No-cofactor controls to assess non-enzymatic degradation.

      • Heat-inactivated enzyme controls.

      • Positive controls with known substrates for the respective enzyme systems.

  • Sample Preparation:

    • Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites.[7]

The following diagram outlines the in vitro experimental workflow:

In_Vitro_Workflow Start Start: In Vitro Metabolism Study Incubation Incubation of Compound with: - Liver Microsomes - S9 Fraction - Hepatocytes Start->Incubation Sample_Prep Sample Preparation: - Protein Precipitation - Centrifugation Incubation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis: - Metabolite Profiling - Structure Elucidation LC_MS_Analysis->Data_Analysis End End: Identified In Vitro Metabolites Data_Analysis->End

Caption: A streamlined workflow for in vitro metabolite identification.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile in a whole organism, including the absorption, distribution, metabolism, and excretion (ADME) of the compound.[12][13][14]

Experimental Protocol: In Vivo Metabolite Profiling in Rodents

  • Animal Model:

    • Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice of species should ideally be based on preliminary in vitro cross-species metabolism comparisons.[14]

  • Dosing and Sample Collection:

    • Administer the test compound via a clinically relevant route (e.g., oral gavage or intravenous injection).

    • Collect biological matrices at various time points post-dose:

      • Plasma: For identifying circulating metabolites.

      • Urine and Feces: To capture excretory metabolites.

      • Bile (if cannulated): To investigate biliary excretion.

  • Sample Preparation:

    • Plasma: Protein precipitation as described for in vitro samples.

    • Urine: Dilution and direct injection or solid-phase extraction (SPE) for concentration and cleanup.

    • Feces: Homogenization, extraction with an organic solvent, and subsequent cleanup.

  • Analytical Method:

    • Utilize LC-MS/MS for the analysis of the prepared samples. Radi-labeled compounds (e.g., with ¹⁴C or ³H) can be invaluable for ensuring complete metabolite recovery and profiling.

Data Analysis and Metabolite Identification

The interpretation of LC-MS/MS data is a critical step in identifying and characterizing metabolites.[9][15]

Table 1: Key Performance Characteristics for LC-MS/MS Method Validation [10]

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Sensitivity (LLOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20%.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Metabolite Identification Strategy:

  • Parent Drug Disappearance: Monitor the decrease in the parent drug's peak area over time in the in vitro incubations to determine metabolic stability.

  • Metabolite Searching: Use specialized software to search the LC-MS/MS data for potential metabolites based on predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

  • Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Common fragments can help to pinpoint the site of metabolic modification.

  • Confirmation: If possible, confirm the structure of major metabolites by synthesizing authentic standards and comparing their chromatographic and mass spectrometric properties to the observed metabolites.

Conclusion and Future Directions

This guide has provided a robust framework for the systematic identification of the metabolic pathways of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. By employing a combination of predictive analysis, in vitro screening, and in vivo studies, researchers can build a comprehensive understanding of the compound's biotransformation. This knowledge is fundamental to advancing the compound through the drug development pipeline and ensuring its safety and efficacy. Future work should focus on identifying the specific CYP isozymes responsible for the major metabolic transformations and investigating the potential for drug-drug interactions.[16][17]

References

  • Benchchem. (n.d.). 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Li, S., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • National Institutes of Health. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • CymitQuimica. (n.d.). CAS 1234616-83-1: Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine….
  • (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • MDPI. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Selvita. (n.d.). In Vivo Metabolic Models.
  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels.
  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. NCBI.
  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism.
  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
  • PubMed. (2010, February 15). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
  • (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification.
  • MilliporeSigma. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-17-9.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • Taylor & Francis. (2017, July 14). Full article: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?.
  • YouTube. (2025, August 18). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance.
  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.

Sources

Pharmacokinetic properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and Structural Optimization of 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives in Targeted Therapeutics

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors[1]. Specifically, derivatives built upon the 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide core (CAS: 872620-93-4) have demonstrated exceptional utility in targeting critical oncogenic and DNA-damage response kinases such as ATM[2], ALK[3], TNIK[4], and LATS[5].

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties of these derivatives. It elucidates the structural causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and details self-validating experimental protocols essential for their preclinical evaluation.

Structural Rationale and Physicochemical Properties

The rational design of kinase inhibitors requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (drug-likeness). The 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide core offers a highly tunable platform:

  • The 7-Azaindole Core : Functions as a bioisostere of the purine ring of ATP. The N1 and N7 atoms form critical bidentate hydrogen bonds with the hinge region of the kinase domain, anchoring the molecule within the ATP-binding pocket[5].

  • C5-Bromine Substitution : The introduction of a bulky, lipophilic bromine atom at the 5-position serves a dual purpose. Synthetically, it provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the molecule into the hydrophobic pocket[6]. Pharmacokinetically, it acts as a metabolic block, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP) enzymes at a highly reactive aromatic site, thereby extending the in vivo half-life.

  • C3-Carboxamide (N-methyl) : The carboxamide moiety provides additional hydrogen bond donor/acceptor interactions. The N-methyl group prevents primary amide hydrolysis and limits the number of hydrogen bond donors (HBDs), which is critical for maintaining membrane permeability and avoiding efflux transporter recognition[3].

Pharmacokinetic Properties (ADME)

The PK profile of 7-azaindole derivatives is heavily influenced by their lipophilicity, pKa, and structural rigidity.

3.1 Absorption and Oral Bioavailability Derivatives of this scaffold often exhibit excellent oral bioavailability. For instance, recent structural optimizations of 1H-pyrrolo[2,3-b]pyridine derivatives yielded ATM inhibitors (e.g., Compound 25a) with an extraordinary oral bioavailability of 147.6% in murine models[2]. This high absorption is attributed to the optimal balance of aqueous solubility (facilitated by the basic azaindole nitrogen) and lipophilicity (driven by the C5 halogens and extended substituents).

3.2 Distribution and Blood-Brain Barrier (BBB) Penetration For neuro-oncology targets (e.g., ALK-positive brain metastases), brain penetrance is paramount. The 1H-pyrrolo[2,3-b]pyridine core can be optimized to cross the BBB by minimizing the polar surface area (PSA) and reducing the number of HBDs. Research has shown that modulating the substituents at the 3- and 6-positions can effectively abrogate recognition by Multidrug Resistance Protein 1 (MDR1/P-gp), a primary efflux transporter at the BBB, allowing therapeutic concentrations to reach the central nervous system[3].

3.3 Metabolism and Clearance Metabolic stability is a common hurdle for heterocyclic kinase inhibitors[5]. While the 5-bromo substitution protects the core from aromatic oxidation, the N-methyl carboxamide group can be susceptible to hydrolysis by human carboxylesterases (hCES) or N-demethylation by CYP3A4[7]. Scaffold hopping or steric shielding around the carboxamide is often employed during lead optimization to mitigate rapid hepatic clearance[5].

Data Presentation: Pharmacokinetic Parameters

The following table summarizes representative preclinical PK parameters for optimized 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., ATM/ALK inhibitors) in murine models[2][3].

ParameterSymbolUnitsRepresentative RangeImplication for Drug Design
Clearance (IV) CL L/h/kg0.8 - 2.5Low to moderate hepatic extraction; indicates good metabolic stability.
Volume of Distribution Vss​ L/kg1.5 - 4.0Extensive tissue distribution; >1 L/kg suggests deep intracellular penetration.
Half-Life T1/2​ h3.5 - 8.0Supports once- or twice-daily oral dosing regimens.
Oral Bioavailability F %45 - >100Excellent GI absorption; values >100% may indicate non-linear PK or saturation of first-pass metabolism[2].
Brain-to-Plasma Ratio Kp,uu​ Ratio0.3 - 1.2Tunable based on MDR1 efflux ratio; critical for CNS-active derivatives[3].

Visualizations

Pathway DNA Genotoxic Stress (Double-Strand Breaks) ATM ATM Kinase (Sensor/Transducer) DNA->ATM Activates CHK1 CHK1 / CHK2 (Effector Kinases) ATM->CHK1 Phosphorylates ATM->CHK1 Inhibited Inhibitor 7-Azaindole Derivative (e.g., Compound 25a) Inhibitor->ATM Blocks ATP Pocket CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Induces Apoptosis Tumor Cell Apoptosis (Synthetic Lethality) CellCycle->Apoptosis Abrogated Repair

Mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives in the ATM/CHK1 signaling pathway.

PK_Workflow A Compound Formulation (e.g., 5% DMSO, 95% Saline) B In Vivo Dosing (IV and PO arms in Mice) A->B Administer C Serial Blood Sampling (0.083 to 24 h post-dose) B->C Extract D Plasma Separation & Protein Precipitation C->D Process E LC-MS/MS Analysis (MRM Mode) D->E Quantify F Non-Compartmental PK Analysis (NCA) E->F Calculate

Standard experimental workflow for in vivo pharmacokinetic assessment of kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to confirm assay functionality and the causality behind methodological choices.

Protocol 1: In Vitro Microsomal Stability Assay

  • Purpose : To determine the hepatic intrinsic clearance ( CLint​ ) and identify primary metabolic liabilities (e.g., CYP-mediated oxidation).

  • Causality : Liver microsomes contain primarily CYP450 enzymes. By controlling the presence of NADPH (a required cofactor for CYP activity), we isolate CYP-mediated metabolism from non-CYP degradation (e.g., chemical instability or esterase activity).

  • Step-by-Step Methodology :

    • Preparation : Prepare a 10 mM stock of the 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative in DMSO. Dilute to a 1 μM working solution in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: A low substrate concentration (1 μM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ).

    • Incubation : Mix the compound with human or murine liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

    • Initiation : Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Sampling & Quenching : At discrete time points (0, 5, 15, 30, and 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Reasoning: Acetonitrile instantly denatures the microsomal proteins, quenching the enzymatic reaction and precipitating proteins for clean LC-MS/MS injection.

    • Validation Controls :

      • Positive Control: Verapamil (a known rapid CYP3A4 substrate).

      • Negative Control: Reaction mixture without NADPH.

      • Acceptance Criteria: The assay is valid only if Verapamil shows >70% depletion at 30 minutes (confirming enzyme viability) and the negative control shows <5% depletion (confirming chemical stability).

Protocol 2: In Vivo Pharmacokinetic Assessment (Murine Model)

  • Purpose : To determine absolute oral bioavailability ( F ) and systemic clearance.

  • Causality : A cross-over or parallel arm design utilizing both Intravenous (IV) and Per Os (PO) dosing is strictly required to calculate absolute bioavailability, as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

  • Step-by-Step Methodology :

    • Formulation : Formulate the compound in a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline. Reasoning: 7-azaindole derivatives often exhibit crystalline lattice energy that limits aqueous solubility. This co-solvent/surfactant system ensures the compound is fully dissolved, preventing dissolution-rate-limited absorption which would artificially lower the measured oral bioavailability.

    • Dosing : Administer to male CD-1 mice (n=3 per route). IV dose: 1 mg/kg via tail vein. PO dose: 5 mg/kg via oral gavage.

    • Serial Sampling : Collect blood samples (approx. 30 μL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Reasoning: K2EDTA prevents coagulation without interfering with MS ionization, unlike heparin which can cause severe ion suppression.

    • Processing : Centrifuge blood at 4,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

    • Quantification : Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Construct a calibration curve (1-1000 ng/mL) using matrix-matched standards.

    • Data Analysis : Calculate PK parameters (AUC, CL , Vss​ , T1/2​ ) using Non-Compartmental Analysis (NCA) software.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (2025). URL: [Link]

  • Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Current Drug Metabolism / PMC (2022). URL: [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry (2019). URL: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications (2025). URL: [Link]

  • Discovery of selective LATS inhibitors via scaffold hopping. RSC Medicinal Chemistry (2024). URL: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. IMIST (2021). URL: [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. Patent WO2013114113A1 (2013).
  • Discovery of potent TNIK inhibitors containing a 1H-pyrrolo[2,3-b]pyridine scaffold as promising therapeutics for colorectal cancer. European Journal of Medicinal Chemistry (2026). URL: [Link]

Sources

Methodological & Application

Protocol for dissolving 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Dissolving 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in DMSO for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Solubilizing Pyrrolo[2,3-b]pyridine Derivatives for Cellular Screening

The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting pathways involved in oncology and neurodegenerative diseases.[1][2][3] Compounds like 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide are characteristic of this class: heterocyclic, largely planar, and often exhibiting poor aqueous solubility. This presents a significant challenge for in vitro cell-based assays, where maintaining compound bioactivity and avoiding experimental artifacts are paramount.

This guide provides a comprehensive protocol for the effective solubilization and application of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide using dimethyl sulfoxide (DMSO). We move beyond a simple list of steps to explain the underlying principles, ensuring that researchers can adapt this protocol to their specific cell lines and experimental goals while maintaining scientific rigor.

Foundational Principles: The Compound and the Solvent

Compound Profile: 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

While specific experimental data for this exact molecule is not widely published, its structure allows us to infer key properties. The 7-azaindole core is hydrophobic, and the addition of a bromo- group further increases this characteristic. Such compounds are frequently designed to enter cells and interact with intracellular targets, such as the ATP-binding pocket of kinases like Fibroblast Growth Factor Receptor (FGFR) or Glycogen Synthase Kinase-3β (GSK-3β).[1][4] Their successful use in cell culture is entirely dependent on a robust solubilization strategy.

The Double-Edged Sword: DMSO as a "Universal Solvent"

Dimethyl sulfoxide (DMSO) is an exceptional amphipathic solvent, capable of dissolving a vast array of both non-polar and polar compounds.[5][6] However, its utility is balanced by its bioactivity. At concentrations above a certain threshold, DMSO can induce a variety of cellular effects, including:

  • Cytotoxicity and Proliferation Arrest: High concentrations of DMSO (typically >1% v/v) can be toxic to cells, leading to apoptosis or reduced proliferation.[7][8]

  • Cell Differentiation: In some cell lines, DMSO is a known inducer of differentiation.

  • Membrane Permeability Changes: DMSO can alter the properties of the cell membrane, potentially affecting the results of assays that measure membrane integrity or transport.[9]

Therefore, the core objective is to use the absolute minimum concentration of DMSO required to keep the compound in solution in the final culture medium. A final DMSO concentration of ≤0.5% is recommended, with ≤0.1% being the ideal target for sensitive assays or long-term incubations. [10][11]

Materials and Equipment

Reagents and ConsumablesSpecifications
Test Compound5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, solid powder
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered[5]
Cell Culture MediumAppropriate for the cell line in use (e.g., DMEM, RPMI-1640)
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette TipsNuclease-free, low-retention
EquipmentSpecifications
Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesP10, P200, P1000
Vortex MixerStandard laboratory model
Water Bath SonicatorOptional, for aiding dissolution
Biosafety CabinetClass II, for sterile cell culture work

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO

This protocol creates a concentrated stock that is stable for long-term storage and serves as the starting point for all subsequent dilutions.

Step 1: Calculation

  • Determine the Molecular Weight (MW) of the compound. For C10H9BrN4O, the MW is approximately 281.11 g/mol .

  • Calculate the mass needed for a desired volume and concentration. To make 1 mL of a 10 mM stock:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 281.11 g/mol = 0.00281 g

    • Mass (mg) = 2.81 mg

Step 2: Weighing the Compound

  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh 2.81 mg of the compound directly into the tube.

    • Scientist's Note: Working with small masses increases error. For greater accuracy, it is advisable to prepare a larger volume of stock solution (e.g., 5 mL) or to create a more concentrated initial stock (e.g., 50 mM) if solubility allows.

Step 3: Dissolution

  • Using a calibrated micropipette, add 1 mL of anhydrous, 100% DMSO to the tube containing the compound.[5]

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. It should be completely clear with no visible particulates.

Step 4: Aiding Dissolution (If Necessary)

  • If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Gentle warming (e.g., to 37°C) can also be used, but must be done with caution to avoid compound degradation.

    • Scientist's Note: Always use anhydrous DMSO. Water is a common contaminant in DMSO and can significantly decrease the solubility of hydrophobic compounds, leading to precipitation upon storage.[5] Keep the DMSO stock bottle tightly sealed.

Step 5: Aliquoting and Storage

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light.

    • Scientist's Note: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the introduction of water into the stock solution.[5]

Protocol 2: Serial Dilution for Cell Treatment

The key to preventing compound precipitation is to avoid "solvent shock"—the rapid change in solvent polarity when a concentrated DMSO stock is added directly to an aqueous medium.[11] This is achieved through intermediate dilution steps.

Example Dilution Scheme for a Final Concentration of 10 µM:

StepActionStarting ConcentrationFinal ConcentrationFinal DMSO % (in medium)
A Prepare 10 mM Primary Stock-10 mM (in 100% DMSO)-
B Prepare 1 mM Intermediate Stock10 mM1 mM (in 100% DMSO)-
C Add 1 µL of 1 mM stock to 999 µL of culture medium1 mM1 µM (in medium)0.1%
D Add 10 µL of 1 mM stock to 990 µL of culture medium1 mM10 µM (in medium)1.0%
E Add 5 µL of 10 mM stock to 995 µL of culture medium10 mM50 µM (in medium)0.5%

Scientist's Note: When adding the DMSO-solubilized compound to the aqueous medium (Steps C, D, E), pipette the compound directly into the medium and immediately mix by gentle vortexing or pipetting up and down to ensure rapid and even dispersion.

Protocol 3: Validating Your System - DMSO Tolerance Assay

The sensitivity to DMSO is cell-line specific.[8] It is imperative to determine the maximum tolerated concentration for your specific cells before beginning a large-scale screen.

Step 1: Cell Seeding

  • Seed your cells in a 96-well plate at the density you will use for your primary assay. Allow them to adhere overnight.

Step 2: DMSO Dose-Response

  • Prepare a series of DMSO dilutions in your culture medium (e.g., 5%, 2.5%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% vehicle control).

  • Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

Step 3: Incubation

  • Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

Step 4: Viability Assessment

  • Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

  • Plot the cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in viability (e.g., >10%) is your maximum working concentration.

Application Workflow and Pathway Visualization

The following diagrams illustrate the experimental process and a potential biological context for a pyrrolo[2,3-b]pyridine-based kinase inhibitor.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase compound Compound Powder weigh 1. Weigh Compound compound->weigh dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock Primary Stock (10 mM) Stored at -80°C dissolve->stock dilute 3. Serial Dilution (Intermediate & Working Stocks) stock->dilute cells 4. Seed Cells in Plate treat 5. Treat Cells with Compound Dilutions dilute->treat incubate 6. Incubate (24-72h) cells->treat treat->incubate assay 7. Perform Cell-Based Assay (e.g., Viability, Western Blot) incubate->assay data 8. Data Acquisition & Analysis assay->data G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer RAS RAS Dimer->RAS pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Response Gene Expression (Proliferation, Survival) Nucleus->Response Inhibitor 5-bromo-N-methyl-1H- pyrrolo[2,3-b]pyridine- 3-carboxamide Inhibitor->Dimer Inhibits Kinase Activity

Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.

Troubleshooting

ProblemPotential CauseSolution
Compound precipitates from 100% DMSO stock during storage. DMSO was not anhydrous; moisture was absorbed from the air.Use a fresh, unopened bottle of anhydrous DMSO. Ensure caps are tightly sealed. Store aliquots with desiccant if necessary.
Compound precipitates immediately upon addition to culture medium. "Solvent shock" due to too large a difference in concentration and polarity.Perform an intermediate dilution step in 100% DMSO before adding to the aqueous medium. Ensure rapid mixing upon addition. [11]
High background toxicity observed in vehicle control wells. DMSO concentration is too high for the specific cell line.Perform a DMSO tolerance assay (Protocol 3) to determine the non-toxic concentration range for your cells. Keep final DMSO % as low as possible (ideally ≤0.1%). [9][10]
Inconsistent results between experiments. Degradation of compound in stock solution due to repeated freeze-thaw cycles.Prepare single-use aliquots of the primary stock solution to ensure consistency and stability. [5]

References

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available from: [Link]

  • PubChem. Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. National Library of Medicine. Available from: [Link]

  • Al-Shammari, Z. A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Library of Medicine. Available from: [Link]

  • ResearchGate. (2026, February 27). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]

  • NextSDS. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • ResearchGate. (2018). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Available from: [Link]

  • RSC Publishing. (2021, June 9). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • MilliporeSigma. 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Available from: [Link]

  • ACS Publications. (2025, February 27). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Available from: [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]

  • National Library of Medicine. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available from: [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • Semantic Scholar. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available from: [Link]

  • Farid M Sroor. (2019, December 4). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available from: [Link]

Sources

Application Note: 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a Privileged Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4) is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry for the development of small-molecule kinase inhibitors. This application note details the structural rationale, causality of functional group placement, and validated late-stage functionalization protocols required to leverage this scaffold effectively in drug discovery campaigns.

Structural Rationale & Mechanistic Causality

Successful kinase inhibitor design relies on precise spatial orientation within the ATP-binding pocket. This specific building block provides three distinct vectors for optimization, each serving a critical mechanistic purpose:

  • The 7-Azaindole Core (Hinge Binder): The 1H-pyrrolo[2,3-b]pyridine system is a1[1]. The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 acts as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge region backbone (mimicking the adenine ring of ATP).

  • The C3-Carboxamide (Solvent Channel Director): The N-methylcarboxamide group at the 3-position serves a dual purpose. Mechanistically, it provides additional hydrogen bonding capacity to interact with the DFG motif or gatekeeper residues. Furthermore, its polarity2[2], which is a critical pharmacokinetic parameter.

  • The C5-Bromo (Diversification Handle): The bromine atom at the 5-position is electronically activated for transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to 3[3] to achieve exquisite selectivity against off-target kinases.

StructuralLogic Compound 5-Bromo-N-methyl-1H-pyrrolo [2,3-b]pyridine-3-carboxamide Core 7-Azaindole Core Compound->Core Scaffold Base Amide 3-Carboxamide Compound->Amide C3 Substitution Bromo 5-Bromo Handle Compound->Bromo C5 Substitution Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge ATP Mimicry Solvent Solvent Channel (Solubility/Selectivity) Amide->Solvent H-Bond Network Hydrophobic Hydrophobic Pocket (via Cross-Coupling) Bromo->Hydrophobic Pd-Catalyzed Arylation

Structural logic of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in kinase targeting.

Experimental Protocols: Late-Stage Diversification

To maximize the utility of this building block, we present two self-validating protocols for C5 functionalization. These methods are designed with built-in analytical checkpoints to ensure reproducibility and high synthetic yields.

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling sterically hindered or electron-deficient aryl boronic acids to the C5 position.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial for overcoming the steric bulk of the adjacent 7-azaindole core.

  • Base (K₂CO₃) & Solvent (1,4-Dioxane/H₂O 4:1): K₂CO₃ is a mild inorganic base that effectively activates the boronic acid to form the reactive boronate complex without hydrolyzing the sensitive C3-carboxamide. The biphasic solvent system ensures complete dissolution of both the organic scaffold and the inorganic base.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), Pd(dppf)Cl₂ (0.05 eq, 5 mol%), and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent Addition: Add 5 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solution.

  • System Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

    • Validation Checkpoint 1: The suspension should transition from a heterogeneous orange mixture to a deep red/brown solution, indicating the formation of the active catalytic species.

  • Thermal Activation: Seal the flask and heat to 90°C in an oil bath for 8–12 hours with vigorous stirring.

  • In-Process Validation: At t=4h, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Checkpoint 2: Analyze via LC-MS. The reaction is proceeding correctly if the starting material mass (m/z 254/256 [M+H]+) is diminishing and the product mass is emerging.4[4].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Workflow S1 1. Reagent Assembly Scaffold, Boronic Acid, Pd(dppf)Cl2, K2CO3 S2 2. Solvent Addition 1,4-Dioxane / H2O (4:1 v/v) S1->S2 S3 3. System Degassing Argon Sparging (15 min) - Prevents Pd(0) Oxidation S2->S3 S4 4. Thermal Activation 90°C for 8-12 Hours under Argon S3->S4 S5 5. In-Process Validation LC-MS Aliquot Check for Mass [M+H]+ S4->S5 S6 S6 S5->S6

Self-validating Suzuki-Miyaura cross-coupling workflow for C5-arylation of the 7-azaindole core.

Protocol B: C5-Amination via Buchwald-Hartwig Coupling

This protocol facilitates the introduction of primary or secondary amines, creating an extended hydrogen-bonding network.

Causality of Experimental Choices:

  • Catalyst (RuPhos Pd G3): 5[5], a common side reaction when coupling aliphatic amines. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at lower temperatures.

  • Base (LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine without attacking the electrophilic carboxamide.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the 5-bromo scaffold (1.0 eq), the target amine (1.5 eq), RuPhos Pd G3 (0.02 eq, 2 mol%), and LiHMDS (2.0 eq).

  • Solvent: Add anhydrous THF to achieve a 0.1 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 65°C for 6 hours.

    • Validation Checkpoint: Perform a TLC check (UV 254 nm). The highly fluorescent product spot should be clearly visible with an Rf distinct from the starting material.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc, dry, and purify via reverse-phase preparative HPLC to ensure >95% purity for biological assays.

Quantitative Data Summaries

To guide synthetic planning, Table 1 summarizes the optimized cross-coupling parameters for the C5 functionalization of 5-bromo-7-azaindole derivatives.

Reaction TypeTarget MotifOptimal Catalyst/LigandPreferred BaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl / HeteroarylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9075 - 90
Buchwald-Hartwig Primary/Secondary AmineRuPhos Pd G3LiHMDS or Cs₂CO₃THF or Toluene65 - 8060 - 85
Sonogashira AlkynePd(PPh₃)₄ / CuIEt₃NDMF7070 - 80
Cyanation NitrilePd₂(dba)₃ / dppfZn(CN)₂DMF1006[6]

Table 1: Comparative cross-coupling conditions for 5-bromo-7-azaindole derivatives. Data synthesized from established medicinal chemistry optimization campaigns.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole or purine in the development of potent kinase inhibitors (e.g., Vemurafenib)[1]. Within this class, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4) is an exceptionally valuable intermediate. The presence of the C5-bromide provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling, while the N-methyl-3-carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair for ATP-binding site engagement.

This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions on this specific substrate, addressing the inherent challenges of unprotected pyrrole N-H groups and coordinating carboxamide functionalities.

Mechanistic Insights & Causality: Overcoming Substrate Challenges

Performing palladium catalysis on 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide requires navigating two primary electronic and steric hurdles:

  • The Unprotected Pyrrole N-H (N1): The relatively acidic N-H proton (pKa ~14.5) can undergo competing N-arylation or coordinate with the palladium center, effectively poisoning the catalyst[1]. To circumvent this, the use of highly active, bulky biaryl phosphine ligands (such as XPhos or RuPhos) is mandatory. These ligands create a steric shield around the Pd center, heavily favoring C-arylation/amination over N-arylation[2].

  • The C5-Bromide Reactivity: The C5 position is located on the electron-deficient pyridine ring. This electron deficiency accelerates the oxidative addition of Pd(0) into the C-Br bond[3]. However, the adjacent N-methyl-3-carboxamide group can act as a bidentate coordinating group. Utilizing pre-activated palladium precatalysts (e.g., Buchwald Generation 2 or 3 precatalysts) ensures rapid generation of the active monoligated Pd(0) species, outcompeting off-target coordination[4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd 5-Br-Azaindole Transmet Transmetalation (Boronic Acid/Amine) OxAdd->Transmet Base, Nucleophile RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration Product 5-Substituted 7-Azaindole Product RedElim->Product

Pd-catalyzed cross-coupling cycle for 5-bromo-7-azaindoles.

Reaction Optimization Data

The following table summarizes the optimized conditions for functionalizing the C5 position of unprotected 7-azaindoles, demonstrating the causality behind catalyst and base selection[1][4].

Reaction TypeCatalyst / PrecatalystLigandBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura (C-C) XPhos Pd G2 (2-5 mol%)XPhosK₃PO₄ (aq)1,4-Dioxane80 - 10085 - 95%
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂ (5 mol%)dppfCs₂CO₃Dioxane/H₂O9070 - 80%
Buchwald-Hartwig (C-N) RuPhos Pd G2 (2 mol%)RuPhosLiHMDSTHF65 - 8080 - 94%
Buchwald-Hartwig (C-N) Pd₂(dba)₃ (5 mol%)XantphosCs₂CO₃1,4-Dioxane10060 - 75%

Note: For amination of unprotected halo-7-azaindoles, LiHMDS in THF is the optimal base/solvent combination to prevent N1-arylation and ensure rapid conversion[1].

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system and a bulky ligand to drive the coupling of aryl/heteroaryl boronic acids to the C5 position.

Reagents:

  • 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • XPhos Pd G2 precatalyst (0.025 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 1.0 M aqueous solution)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-bromo-7-azaindole derivative, arylboronic acid, and XPhos Pd G2.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment. Oxygen rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) followed by the degassed 1.0 M aqueous K₃PO₄ solution (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath or heating block for 4–6 hours. Monitor progression via LC-MS (aliquot 10 µL, dilute in MeCN).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient due to the polarity of the carboxamide group).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is specifically tuned for unprotected azaindoles, utilizing LiHMDS to deprotonate the amine nucleophile and the azaindole N-H simultaneously, while RuPhos prevents catalyst deactivation[1].

Reagents:

  • 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine, N-methylpiperazine) (1.2 equiv)

  • RuPhos Pd G2 precatalyst (0.01 mmol, 2 mol%)

  • RuPhos ligand (0.01 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous THF (3.0 mL)

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox, charge a vial with the 5-bromo-7-azaindole derivative, RuPhos Pd G2, and RuPhos ligand.

  • Reagent Addition: Add anhydrous THF (3.0 mL) and the secondary amine. Stir at room temperature for 2 minutes to ensure homogeneity.

  • Base Addition: Dropwise, add the LiHMDS solution (1.25 mL). The reaction mixture will typically darken immediately upon base addition, indicating the formation of the active catalyst and deprotonated species.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 65 °C for 2–4 hours.

  • Quench: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Dry the organics over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography (to prevent streaking of the amine product).

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Activation (Pd + Ligand) Step1->Step2 Step3 3. Reaction Heating (65-100 °C) Step2->Step3 Step4 4. Quench & Extract (EtOAc/Water) Step3->Step4 Step5 5. Purification (Flash/HPLC) Step4->Step5

Step-by-step workflow for the palladium-catalyzed cross-coupling protocol.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Monitoring (LC-MS): The starting material (5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) has a distinct isotopic pattern due to the bromine atom (M and M+2 peaks of equal intensity at approx. m/z 254/256). Successful coupling is confirmed by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the product.

  • Post-Process Validation (¹H NMR): In the starting material, the pyridine ring protons (C4-H and C6-H) appear as two distinct doublets (typically around δ 8.3 and 8.5 ppm in DMSO-d6) with meta-coupling (J ~ 2.0 Hz). Upon successful C5 functionalization, these shifts will move depending on the electronic nature of the incoming group, but the meta-coupling relationship will be preserved.

  • Troubleshooting Dehalogenation: If LC-MS shows a mass of m/z 175 (loss of bromine without coupling), this indicates premature reductive elimination. This is usually caused by wet solvents or an inactive boronic acid. Ensure all reagents are strictly anhydrous and degassed.

  • Troubleshooting N-Arylation: If a mixture of products is observed, check the base. Using weaker bases like K₂CO₃ in amination reactions of unprotected 7-azaindoles often leads to poor regioselectivity. Switching to LiHMDS ensures the N-H is fully deprotonated and sterically blocked by the bulky RuPhos-Pd complex[1].

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.[Link]

  • Atlanchim Pharma. (2007). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Scientific Newsletter.[Link]

  • Debnath, S., & Hazra, S. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1953–1960.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Sources

Application Note: Cell Viability Assay Protocols Utilizing 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals in oncology and neurobiology.

Introduction & Pharmacological Context

In contemporary medicinal chemistry, the 7-azaindole scaffold—specifically derived from building blocks like 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4)—serves as a highly privileged pharmacophore (). The pyrrolo[2,3-b]pyridine core acts as an exceptional ATP-competitive hinge-binding motif, allowing researchers to synthesize potent inhibitors targeting a diverse array of kinases.

Recent drug development campaigns have successfully utilized this scaffold to target glycogen synthase kinase 3β (GSK-3β) for Alzheimer's disease (1)[1], V600E-BRAF for malignant melanoma (2)[2], ATM kinases for genomic stability modulation (3)[3], and LATS kinases in the Hippo signaling pathway (4)[4].

To accurately evaluate the anti-proliferative and cytotoxic effects of these novel derivatives, robust cell viability assays are required. This guide details a self-validating experimental framework using orthogonal viability readouts.

Mechanistic Grounding & Causality

The Causality of Cell Death via Kinase Inhibition

When a pyrrolo[2,3-b]pyridine derivative successfully occupies the ATP-binding pocket of a target kinase, it halts downstream phosphorylation cascades. For example, inhibiting V600E-BRAF blocks the MAPK/ERK pathway, preventing the transcription of genes required for cell cycle progression, ultimately triggering G1 arrest and apoptosis. In viability assays, this biological mechanism translates into a measurable depletion of cellular metabolism.

MOA Compound Pyrrolo[2,3-b]pyridine Derivative Kinase Target Kinase (e.g., BRAF, GSK-3β) Compound->Kinase ATP-Competitive Inhibition Pathway Downstream Signaling (MAPK or Wnt) Kinase->Pathway Blocked Phosphorylation Metabolism Cellular Metabolism (ATP Production) Pathway->Metabolism Metabolic Arrest Viability Cell Viability (Assay Readout) Metabolism->Viability Decreased Signal

Fig 1. Mechanism of action: Kinase inhibition by pyrrolo[2,3-b]pyridine derivatives.

Designing a Self-Validating System

A single assay readout is vulnerable to chemical interference. Pyrrolo[2,3-b]pyridine derivatives, owing to their conjugated aromatic systems, can occasionally exhibit intrinsic fluorescence or precipitate at high concentrations, leading to false positives or negatives.

To establish a self-validating system , this protocol mandates the parallel execution of two orthogonal assays:

  • ATP-Luminescence Assay: Measures the intracellular ATP pool, providing a direct, highly sensitive proxy for immediate metabolic state.

  • MTT Colorimetric Assay: Measures mitochondrial dehydrogenase activity via the reduction of tetrazolium salts to formazan.

Validation Logic: True pharmacological cytotoxicity is confirmed only when there is high concordance ( R2>0.95 ) between mitochondrial reductase failure (MTT) and ATP pool depletion.

Experimental Protocols

Workflow CellPrep Cell Seeding & Adhesion Treatment Compound Treatment CellPrep->Treatment Incubation 24-72h Incubation Treatment->Incubation Assay Add MTT or ATP Reagent Incubation->Assay Readout Quantify Viability Assay->Readout

Fig 2. Orthogonal cell viability assay workflow for high-throughput screening.

Protocol A: High-Throughput ATP-Luminescence Assay

Best for: Primary screening of large derivative libraries due to extreme sensitivity and lack of wash steps.

Step 1: Cell Seeding

  • Harvest target cells (e.g., SH-SY5Y for GSK-3β, HCT116 for ATM) during the logarithmic growth phase.

  • Seed 2,000–5,000 cells/well into solid-white, flat-bottom 96-well plates in 90 µL of complete culture media.

  • Causality Check: White plates are strictly required to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cell adhesion and recovery.

Step 2: Compound Preparation & Treatment

  • Dissolve the synthesized 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative in 100% molecular-grade DMSO to create a 10 mM stock.

  • Perform a 1:3 serial dilution in DMSO, then dilute 1:100 in culture media to create 10X working solutions.

  • Add 10 µL of the 10X compound to the 90 µL of cells.

  • Causality Check: This two-step dilution ensures the final DMSO concentration never exceeds 0.1% v/v, preventing vehicle-induced solvent toxicity from confounding the viability data.

  • Incubate for 72 hours. (72 hours allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest).

Step 3: Assay Execution

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Note: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe edge effects.

  • Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode plate reader with an integration time of 0.5–1.0 seconds per well.

Protocol B: Orthogonal MTT Colorimetric Assay

Best for: Secondary validation to confirm that ATP depletion correlates with mitochondrial collapse.

Step 1: Cell Seeding & Treatment

  • Follow Steps 1 and 2 from Protocol A, but utilize clear 96-well plates to allow for absorbance reading.

Step 2: MTT Reagent Addition

  • Prepare a 5 mg/mL stock of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT stock directly to the 100 µL of media in each well (final concentration ~0.83 mg/mL).

  • Incubate at 37°C for 3 to 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

Step 3: Solubilization & Readout

  • Carefully aspirate the culture media without disturbing the formazan crystals at the bottom of the well.

  • Add 150 µL of 100% DMSO to each well to solubilize the crystals.

  • Agitate on an orbital shaker for 15 minutes until the solution is uniformly purple.

  • Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background plate noise).

Quantitative Data Presentation

When executing these protocols, the resulting dose-response data should be normalized to the vehicle control (0.1% DMSO = 100% viability) and fitted to a 4-parameter logistic (4PL) regression model to determine the IC50​ . Below is a representative data structure summarizing the performance of various pyrrolo[2,3-b]pyridine-3-carboxamide derivatives across different targets:

Compound Derivative ClassTarget KinaseCell Line ModelAssay UsedRepresentative IC50​ Range
Pyrrolo[2,3-b]pyridine (S01)GSK-3βSH-SY5Y (Neuroblastoma)MTT0.22 nM – 66.0 nM
Pyrrolo[2,3-b]pyridineV600E-BRAFA375 (Melanoma)ATP-Luminescence15.4 nM – 45.2 nM
Pyrrolo[2,3-b]pyridine (25a)ATMHCT116 (Colorectal)ATP-Luminescence>700-fold selectivity
Pyrrolo[2,3-b]pyridineLATSMDA-MB-231 (Breast)MTT~335.0 nM

Note: Data trends synthesized from validated literature utilizing 7-azaindole core structures (1)[1], (3)[3], (2)[2], (4)[4].

References

  • Sigma-Aldrich Product Data. 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS 872620-93-4). Sigma-Aldrich.

  • Xun, Q.-Q., et al. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. NIH / Taylor & Francis. 1

  • ACS Publications. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.3

  • Advanced Journal of Chemistry. Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.2

  • RSC Medicinal Chemistry. Discovery of selective LATS inhibitors via scaffold hopping. Royal Society of Chemistry. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4)[1]. As a 7-azaindole derivative containing a lipophilic halogen and a rigid planar core, this compound frequently presents severe aqueous solubility challenges during both in vitro assays and in vivo pharmacokinetic (PK) profiling.

Below is a comprehensive troubleshooting guide designed to overcome these barriers through thermodynamically grounded formulation strategies.

Section 1: Physicochemical Root Cause Analysis (FAQ)

Q: Why does this specific compound exhibit such intractable aqueous solubility? A: The insolubility is a thermodynamic consequence of its structural features. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is highly planar, which promotes tight π-π stacking and a high crystal lattice energy[2]. Furthermore, the 5-bromo substituent significantly increases the molecule's lipophilicity (LogP). The 3-carboxamide group and the pyrrole N-H act as strong hydrogen bond donors and acceptors, creating robust intermolecular hydrogen bonding networks in the crystalline state[3]. To solubilize this compound, you must provide enough solvation energy to disrupt this stable crystal lattice[2].

Section 2: Formulation & Solubilization Troubleshooting Guide

Issue 1: The compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS) for in vitro screening.

  • Root Cause: Solvent shift nucleation. The compound is soluble in DMSO, but when introduced to a high-dielectric aqueous environment, the hydrophobic 5-bromo-7-azaindole core rapidly aggregates to minimize contact with water, leading to precipitation.

  • Solution: Utilize cyclodextrin complexation (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic core of the molecule, while its hydrophilic exterior maintains aqueous solubility[4].

Issue 2: The compound shows poor oral bioavailability (low Cmax and AUC) in rodent PK studies despite good Caco-2 permeability.

  • Root Cause: Dissolution-rate limited absorption (BCS Class II behavior). The highly stable crystalline lattice prevents the drug from dissolving in the gastrointestinal fluids[4].

  • Solution: Prepare an Amorphous Solid Dispersion (ASD). By trapping the drug in a high-energy amorphous state within a polymer matrix, you bypass the crystal lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate[4].

Issue 3: Can I improve solubility through chemical modification without losing target affinity?

  • Root Cause: Rigid planarity and symmetry limit hydration.

  • Solution: If Structure-Activity Relationship (SAR) allows, tethering a solubilizing moiety (e.g., a morpholine group) or disrupting molecular planarity can increase water solubility by up to three orders of magnitude[5].

Section 3: Validated Experimental Protocols
Protocol A: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing
  • Causality: HP-β-CD forms a dynamic host-guest inclusion complex. The 20% concentration provides a sufficient molar excess of cyclodextrin to drive the equilibrium toward the complexed state.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile water to create a 20% (w/v) solution.

  • API Addition: Weigh 2 mg of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and add it to the vehicle.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes. Causality: Thermal and acoustic energy accelerates the kinetics of inclusion complex formation.

  • Co-solvent Rescue (If needed): If the solution remains turbid, add 2% (v/v) N,N-Dimethylacetamide (DMA) and vortex. Causality: DMA disrupts residual drug-drug interactions, facilitating entry into the cyclodextrin cavity.

  • Self-Validation Check: Analyze the solution via Dynamic Light Scattering (DLS). A clear solution with a polydispersity index (PDI) < 0.2 confirms true solubilization rather than colloidal suspension.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
  • Causality: Rapid solvent evaporation arrests the drug and polymer in a mixed amorphous phase, preventing the thermodynamic reorganization back into a crystalline lattice.

  • Solvent Selection: Dissolve 100 mg of the compound and 300 mg of HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) in 10 mL of a 1:1 Dichloromethane (DCM) / Methanol mixture. Causality: DCM dissolves the lipophilic azaindole, while methanol ensures the HPMC-AS polymer remains fully extended in solution.

  • Homogenization: Stir at room temperature until a completely clear solution is achieved.

  • Spray Drying: Feed the solution into a laboratory spray dryer with an inlet temperature of 75°C and an outlet temperature of ~45°C.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" validates the successful conversion to the amorphous state.

Section 4: Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for Pyrrolo[2,3-b]pyridines

Solubilization StrategyPrimary MechanismEstimated Solubility GainOptimal Application Phase
Co-solvency (DMSO/Tween) Dielectric constant reduction5x – 10xIn vitro biochemical assays
HP-β-CD Complexation Host-guest inclusion50x – 100xIntravenous (IV) PK dosing
Amorphous Solid Dispersion Crystal lattice disruption100x – 500xOral (PO) bioavailability
Chemical Modification Planarity disruption>1000xHit-to-Lead optimization
Section 5: Mechanistic Workflows

SolubilizationWorkflow Start 5-bromo-N-methyl-1H- pyrrolo[2,3-b]pyridine-3-carboxamide (Highly Crystalline & Lipophilic) InVitro In Vitro Assays (Aqueous Buffer Precipitation) Start->InVitro Dilution in PBS/Media InVivo In Vivo Studies (Poor Oral Bioavailability) Start->InVivo Pre-clinical Dosing Cosolvent Co-solvent/Surfactant Cascade (DMSO / Tween 80) InVitro->Cosolvent Low Conc. Requirement (<10 µM) Cyclodextrin HP-β-CD Complexation (Host-Guest Inclusion) InVitro->Cyclodextrin High Conc. Requirement (>10 µM) InVivo->Cyclodextrin Intravenous (IV) Route (Absolute Solubility) ASD Amorphous Solid Dispersion (HPMC-AS Spray Drying) InVivo->ASD Oral (PO) Route (Dissolution Enhancement) Nano Nanosuspension (Particle Size Reduction) InVivo->Nano High-Dose Toxicology (Capacity Limit)

Decision matrix and formulation workflow for overcoming pyrrolo[2,3-b]pyridine solubility barriers.

References
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - ACS Publications.2

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - Pharma Excipients. 4

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC.5

  • Azaindoles in Medicinal Chemistry - PharmaBlock. 3

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Related Compounds) - 1stsci.com. 1

Sources

Resolving HPLC peak tailing during 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting protocols and scientific explanations to diagnose and solve HPLC peak tailing.

Understanding the Challenge: The Analyte's Chemistry

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound containing a basic pyridine nitrogen atom. In reversed-phase HPLC, basic compounds are notoriously prone to asymmetrical peak shapes, particularly peak tailing.[1][2] This asymmetry complicates peak integration, reduces analytical accuracy, and compromises the resolution between closely eluting peaks.[3]

The primary cause of this issue is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][4][5][6] A secondary, though less common, cause can be the chelation of the analyte with trace metal impurities within the column packing material or HPLC system hardware.[3][7]

This guide provides a logical, step-by-step workflow to identify and eliminate the root cause of peak tailing for this specific analyte.

Visual Troubleshooting Workflow

The following diagram outlines the systematic approach to troubleshooting peak tailing. Start by assessing the mobile phase, as it is the most common and easily adjustable parameter, before proceeding to hardware and other potential issues.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Step 1: Mobile Phase pH Optimization start->check_ph ph_protocol Conduct pH Study (e.g., pH 2.5-3.0) check_ph->ph_protocol eval_column Step 2: Column Hardware Evaluation ph_protocol->eval_column Tailing Persists resolved Problem Resolved (Symmetrical Peak Shape) ph_protocol->resolved Tailing Resolved column_type Verify Use of High-Purity, End-Capped Type B Silica Column eval_column->column_type check_chelation Step 3: Investigate Metal Chelation column_type->check_chelation Tailing Persists column_type->resolved Tailing Resolved edta_protocol Perform System Passivation with EDTA check_chelation->edta_protocol system_health Step 4: General System Health Check edta_protocol->system_health Tailing Persists edta_protocol->resolved Tailing Resolved health_checks Check for: - Column Overload - Extra-Column Volume - Sample Solvent Mismatch system_health->health_checks health_checks->resolved Issue Identified & Fixed

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Troubleshooting Guide in Q&A Format

Q1: My peak for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is tailing significantly. Where should I begin troubleshooting?

Answer: Always start with the mobile phase, specifically its pH. The interaction between your basic analyte and the column's stationary phase is highly dependent on pH.[8][9] The pyridine nitrogen in your molecule becomes protonated at acidic pH, while the problematic silanol groups on the silica surface are acidic. By operating at a low pH, you suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions that cause tailing.[1][7][10]

G cluster_0 Mid-Range pH (e.g., pH 4-7) cluster_1 Low pH (e.g., pH < 3) analyte_mid Analyte-NH+ (Protonated Base) interaction Strong Ionic Interaction (Causes Tailing) analyte_mid->interaction silanol_mid Silica-SiO- (Ionized Silanol) silanol_mid->interaction analyte_low Analyte-NH+ (Protonated Base) silanol_low Silica-SiOH (Neutral Silanol) no_interaction Minimal Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Your first action should be to perform a mobile phase pH study.

Q2: How do I properly conduct a mobile phase pH study to improve peak shape?

Answer: A pH study involves systematically testing different mobile phase pH values to find the optimal condition for peak symmetry. For a basic compound like this, the focus should be on the acidic range.

Experimental Protocol: Mobile Phase pH Optimization
  • Prepare Buffers: Prepare aqueous buffers at different pH values. Common choices include:

    • pH 2.5: 0.1% Formic Acid or 20 mM Potassium Phosphate (adjust with phosphoric acid).

    • pH 3.0: 0.1% Formic Acid or adjust phosphate buffer.

    • pH 4.5: 20 mM Acetate Buffer.

    • pH 7.0: 20 mM Phosphate Buffer.

    • Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.

  • Prepare Mobile Phases: For each pH level, prepare the mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Ensure the final mixture is properly degassed.

  • Column Equilibration: For each new mobile phase, equilibrate the column for at least 20-30 column volumes to ensure the stationary phase surface is fully conditioned to the new pH.

  • Analysis: Inject your sample and record the chromatogram for each pH condition. Pay close attention to the tailing factor and retention time.

Expected Results & Interpretation
Mobile Phase pHExpected Tailing Factor (Asymmetry)Expected Retention TimeScientific Rationale
2.5 - 3.0 Optimal (Often < 1.5) DecreasedSilanol groups are fully protonated (neutral), eliminating secondary ionic interactions. The analyte is fully protonated (ionized), making it more polar and less retained in reversed-phase.[1][11]
4.5 Moderate to Severe TailingVariableThe pH is near the pKa of many silanol groups, leading to a mixed population of ionized and neutral sites, maximizing opportunities for tailing.[12]
7.0 Severe TailingIncreasedMost silanol groups are deprotonated and negatively charged (SiO⁻), leading to very strong interactions with the positively charged analyte.[1] The analyte remains protonated and highly retained via this secondary mechanism.

You should observe a dramatic improvement in peak shape at pH values below 3.[1]

Q3: I've lowered the pH to 2.7, and the peak is much better, but still has a slight tail. What is the next step?

Answer: If pH optimization alone is not sufficient, your next step is to evaluate the column itself. Not all C18 columns are created equal.

  • Column Chemistry: The most common cause of tailing is interaction with residual silanol groups on the stationary phase.[4][13] Ensure you are using a modern, high-purity "Type B" silica column. These columns have significantly lower metal content and are treated with advanced end-capping procedures to mask the majority of residual silanols, greatly reducing tailing for basic compounds.[4][7]

  • Alternative Stationary Phases: If a standard end-capped C18 is still problematic, consider a column with a different chemistry:

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This creates a hydrating layer near the silica surface that shields the analyte from residual silanols.[12]

    • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material that is inherently more resistant to high pH and can offer better peak shape for basic compounds across a wider pH range.

  • Column Health: If the column has been used extensively, it may be contaminated or have developed a void at the inlet.[14] Try flushing the column according to the manufacturer's instructions or replacing it with a new one to confirm if the old column was the issue.[15]

Q4: I'm using a brand new, high-quality column and an optimized low-pH mobile phase, but a small, persistent tail remains. Could this be a metal chelation issue?

Answer: Yes, this is a distinct possibility. The nitrogen atoms in the pyrrolopyridine ring system can act as a chelating agent, interacting with trace metal ions (like iron or nickel) that may be present in the stainless-steel frits of the column or elsewhere in the system.[3][7] This interaction can create a secondary retention mechanism, leading to tailing.[14]

To diagnose and solve this, you can passivate the system by adding a strong chelating agent to the mobile phase.

Experimental Protocol: System Passivation with EDTA
  • Prepare Chelating Mobile Phase: Add a low concentration of Ethylenediaminetetraacetic acid (EDTA) to your already optimized mobile phase. A final concentration of 5-10 µM (micromolar) is typically sufficient.[16]

    • Caution: Do not use high concentrations of EDTA, as it can cause its own chromatographic and mass spectrometry-related issues.[16]

  • System Flush: Disconnect the column first. Flush the entire HPLC system (pump, autosampler, and tubing) with this EDTA-containing mobile phase for 30-60 minutes to remove any free metal ions from the hardware.

  • Column Passivation: Reconnect the column and flush it with the EDTA-containing mobile phase at a low flow rate.

  • Analysis: Inject your sample using the EDTA-containing mobile phase. If metal chelation was the cause, you should see a noticeable improvement in peak symmetry.

Frequently Asked Questions (FAQs)

Q: What is considered an acceptable USP Tailing Factor? A: For most applications, a USP Tailing Factor (also called Asymmetry Factor) of ≤ 2.0 is considered acceptable.[7] However, for high-precision quantitative analysis, a value closer to 1.0 (a perfectly symmetrical Gaussian peak) is ideal, with a target range often being 0.9 to 1.5.

Q: Why did the retention time for my compound decrease when I lowered the mobile phase pH? A: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. At a lower pH, the basic pyridine nitrogen in your molecule is protonated (Analyte-NH⁺). This positive charge makes the molecule more polar and more soluble in the polar mobile phase, reducing its interaction with the non-polar stationary phase and causing it to elute earlier (shorter retention time).[11]

Q: Should I consider using a competing base like Triethylamine (TEA) in my mobile phase? A: Adding a competing base like TEA (typically at ~5-20 mM) is an older technique used to reduce peak tailing.[10] TEA is a basic compound that preferentially interacts with the acidic silanol sites, effectively "masking" them from your analyte. While it can be effective, this approach has drawbacks: it can shorten column lifetime by accelerating silica dissolution and is often not compatible with mass spectrometry detection. Modern, high-quality columns and pH optimization are the preferred first-line solutions.[4][10]

Q: What does it mean if my peak tailing gets progressively worse throughout a long analytical run? A: This typically indicates a change in the column's condition over time. The two most likely causes are:

  • Column Contamination: Strongly retained matrix components from your sample are accumulating on the column, creating new active sites that cause tailing.

  • Stationary Phase Degradation: If you are operating at the edge of the column's recommended pH range (especially high pH), the bonded phase can slowly hydrolyze, exposing more silanol groups. The solution involves using a guard column, implementing a robust column washing procedure between runs, or improving sample clean-up.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Dave, R. S., et al. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from PubChem website. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Unknown. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from a news blog. [Link]

  • Temporini, C., et al. (2022, July 27). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC: Peak Shape Changes Over Time. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • NextSDS. (n.d.). methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Attia, M. A., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • An, D. D., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Shiseido. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Overview 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors[1]. While highly effective at targeting the ATP-binding pocket of kinases, researchers frequently encounter off-target cellular toxicity during in vitro cell culture assays. This technical guide provides mechanistic insights and validated protocols to help you isolate true pharmacological efficacy from confounding assay interference and off-target effects.

Section 1: Frequently Asked Questions (FAQs) on Causality

Q: Why does my cell line show acute toxicity before target kinase inhibition is reached? A: Acute cell death in early-stage screening is often an artifact of solvent toxicity rather than the compound's intrinsic pharmacology. 7-azaindole derivatives are highly lipophilic and typically require dimethyl sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.1% (v/v) can induce caspase-3 cleavage, phosphatidylserine externalization, and severe membrane degradation[2][3]. Furthermore, if the compound precipitates upon addition to aqueous media, it can cause light-scattering interference in colorimetric or fluorometric viability assays, artificially mimicking cytotoxicity[4].

Q: How does the 7-azaindole core contribute to off-target kinase binding? A: The 7-azaindole moiety is a potent ATP-competitive hinge binder. The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a hydrogen bond donor[5]. Because the ATP hinge region is highly conserved across the human kinome, this scaffold inherently risks promiscuous binding to off-target kinases (e.g., Aurora, FGFR, and PIM kinases), leading to complex phenotypic toxicity[1][6][7].

Q: What is the specific role of the 5-bromo and 3-carboxamide substitutions in this toxicity? A: The 5-bromo substitution increases the compound's lipophilicity (LogP) and can engage in halogen bonding, which may inadvertently increase affinity for off-target hydrophobic pockets. The N-methyl-3-carboxamide group directs a vector toward the solvent-exposed region or the DFG motif of the kinase[7]. If these vectors clash with the target kinase but stabilize an off-target kinase, the therapeutic window narrows, manifesting as off-target toxicity.

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Optimizing Compound Solubilization and Mitigating Solvent Toxicity

Causality & Self-Validation: Minimizing DMSO exposure is critical to prevent solvent-induced apoptosis from masking your compound's true phenotype. The "3Rs" strategy (Remove, Reduce, Replace) is standard practice for mitigating solvent toxicity[8]. This protocol is self-validating by mandating a strict vehicle-matched control to establish a true viability baseline.

  • Stock Preparation: Dissolve 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM to 20 mM).

  • Serial Dilution in Solvent: Perform all serial dilutions (e.g., 1000x of your desired final concentration) in 100% DMSO before introducing the compound to any aqueous buffer.

  • Intermediate Dilution: Transfer 1 µL of the DMSO-compound solution into 99 µL of pre-warmed (37°C) serum-free culture media. Mix vigorously by pipetting to prevent localized precipitation.

  • Final Transfer: Add 10 µL of the intermediate dilution to 90 µL of complete media containing cells. This ensures the final DMSO concentration remains strictly at or below 0.1% (v/v), the generally accepted safety threshold for cellular assays[3].

  • Vehicle Control Validation: Always include a vehicle control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound. Normalizing your data against this specific well validates that observed cell death is compound-driven, not solvent-driven.

Protocol B: Determining the Therapeutic Window via Multiplexed Assays

Causality & Self-Validation: To separate off-target cytotoxicity from on-target efficacy, orthogonal multiplexed assays are required. The NIH Assay Guidance Manual strongly recommends multiplexing to detect orthogonal endpoints within the exact same sample well, eliminating well-to-well seeding variations[9].

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight to allow for adherence and metabolic recovery.

  • Compound Treatment: Treat cells with a dose-response gradient of the compound (utilizing Protocol A) for 24–72 hours.

  • Multiplexed Readout:

    • Step 3a (Viability): Add a non-lytic protease viability marker (e.g., GF-AFC substrate) to measure live-cell protease activity. Incubate for 30 minutes and read fluorescence.

    • Step 3b (Target Engagement): In the same well, lyse the cells and perform an ATP-based luminescence assay or a homogeneous proximity assay (e.g., AlphaLISA) to quantify specific downstream target phosphorylation[4][9].

  • Data Analysis: Calculate the CC50 (concentration causing 50% cytotoxicity) and the IC50 (concentration causing 50% target inhibition). The Therapeutic Index (TI = CC50 / IC50) must be >10 to confidently proceed with the compound without severe off-target liabilities.

Section 3: Quantitative Data Presentation

Table 1: Troubleshooting Off-Target Toxicity vs. Assay Interference

Symptom / ObservationRoot Cause HypothesisDiagnostic CheckCorrective Action
Acute cell death (< 24h) across all dosesDMSO Solvent ToxicityCheck vehicle control viability; is DMSO > 0.1%?Increase stock concentration; cap final DMSO at 0.05% - 0.1%[2].
Erratic viability readouts (high standard deviation)Compound Precipitation (Light Scattering)Inspect wells under microscope for micro-crystals.Perform intermediate dilutions in serum-free media; warm media to 37°C[4].
Dose-dependent toxicity with TI < 3Kinome Promiscuity (Off-Target Binding)Perform a kinome profiling panel (e.g., 50+ kinases).Initiate SAR: modify the 5-bromo or 3-carboxamide groups to disrupt off-target H-bonds[7].
False-positive toxicity in luminescent assaysLuciferase Reporter InterferenceRun an orthogonal assay (e.g., MTT or Neutral Red)[9].Switch to a fluorometric or label-free viability readout.

Section 4: Logical Relationships & Workflows

G Compound 5-Br-7-Azaindole Derivative Hinge ATP Hinge Region Binding Compound->Hinge H-bonds Target Target Kinase (e.g., FGFR/Aurora) Hinge->Target Selective OffTarget Off-Target Kinases (Promiscuity) Hinge->OffTarget Non-selective Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Cellular Toxicity (Apoptosis) OffTarget->Toxicity

Fig 1. Mechanism of 7-azaindole kinase binding and divergence into off-target cellular toxicity.

Workflow Start Observe Cell Death in Assay CheckDMSO Is DMSO > 0.1%? Start->CheckDMSO FixDMSO Protocol A: Optimize Solubilization CheckDMSO->FixDMSO Yes CheckTarget Multiplex Viability vs. Target Assay CheckDMSO->CheckTarget No TI_Low TI < 10 (True Off-Target) CheckTarget->TI_Low TI_High TI > 10 (On-Target Window) CheckTarget->TI_High SAR Initiate SAR to modify 5-Br or 3-Carboxamide TI_Low->SAR

Fig 2. Diagnostic decision tree for isolating true off-target toxicity from assay interference.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: NIH PMC URL:[Link][1]

  • Choosing Modern Assay Technologies to Develop Test Guidelines Source: NIH Assay Guidance Manual URL:[Link][9]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: NIH PMC URL:[Link][2]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][6]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices Source: OriCellBio URL:[Link][8]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link][4]

  • DMSO toxicity in vitro: effects on RGC viability and apoptosis Source: ResearchGate URL:[Link][3]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: NIH PMC URL:[Link][7]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Depositolegale.it URL:[Link][5]

Sources

Preventing degradation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1][2] The inherent reactivity of the pyrrolo[2,3-b]pyridine core, combined with the presence of a bromine substituent and an N-methyl carboxamide group, necessitates careful handling and storage to prevent degradation. This guide provides a comprehensive overview of potential degradation pathways and best practices for maintaining the compound's purity and stability over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide?

A1: The primary factors that can lead to the degradation of this compound are exposure to light, oxygen, and moisture . The brominated pyrrolopyridine ring system is susceptible to photodegradation, while the N-methyl and carboxamide functionalities can be prone to oxidation and hydrolysis, respectively.[3][4][5][6]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide should be stored at -20°C or lower , in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) , and protected from light .[7][8] The use of amber vials or storage in a light-blocking container is highly recommended.

Q3: I've noticed a change in the color of my compound over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). It is crucial to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the material.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C). Prepare solutions fresh whenever possible.

Q5: What are the likely degradation products I should be looking for?

A5: Potential degradation products could include the hydrolyzed carboxylic acid (from the carboxamide group), de-brominated species, and various oxidation products of the pyrrolopyridine ring and the N-methyl group.[3][4][9] LC-MS analysis is the most effective way to identify these impurities.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Freshly Opened Vial
  • Observation: HPLC or LC-MS analysis of a newly opened vial of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide shows the presence of unknown peaks.

  • Potential Causes & Troubleshooting Steps:

    • Inadequate Shipping or Initial Storage: The compound may have been exposed to adverse conditions during transit or initial handling.

      • Action: Review the shipping conditions and ensure the cold chain was maintained. Upon receipt, immediately store the compound under the recommended conditions.

    • Manufacturing Impurities: The impurities may be artifacts from the synthesis and purification process.

      • Action: Compare the impurity profile with the Certificate of Analysis (CoA). If significant discrepancies are observed, contact the supplier.

Issue 2: Gradual Decrease in Purity Over Time
  • Observation: Routine QC analysis shows a consistent decrease in the purity of the stored compound, with the appearance of new impurity peaks.

  • Potential Degradation Pathways & Mitigation Strategies:

    • Oxidative Degradation: The N-methyl group and the electron-rich pyrrolopyridine ring are susceptible to oxidation.[3][10] This is often accelerated by exposure to air.

      • Mitigation:

        • Store the solid compound under an inert atmosphere (argon or nitrogen).

        • When weighing and handling the compound, minimize its exposure to air. Consider using a glove box for sensitive applications.

        • Studies on similar N-methyl amides have shown that degradation is significantly suppressed under a nitrogen atmosphere.[3]

    • Hydrolysis: The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.[4][11][12]

      • Mitigation:

        • Ensure the compound is stored in a desiccated environment. Use of a desiccator is recommended.

        • Use dry solvents when preparing solutions.

        • Avoid acidic or basic conditions during storage and handling unless required for a specific experimental protocol.

    • Photodegradation: Brominated aromatic compounds and heterocyclic systems can be sensitive to light, particularly UV radiation.[5][6]

      • Mitigation:

        • Store the compound in amber glass vials or wrap clear vials in aluminum foil.

        • Minimize exposure to ambient and direct light during all handling procedures.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Immediately transfer the vial to a -20°C or -80°C freezer.

  • Storage: Store the vial in a secondary container with a desiccant. For optimal long-term stability, backfill the vial with an inert gas like argon or nitrogen before sealing.

  • Weighing and Aliquoting:

    • Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

    • If possible, perform weighing and handling in a glove box under an inert atmosphere.

    • For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Solution Preparation:

    • Use high-purity, dry (anhydrous) solvents.

    • Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store solutions at -20°C or colder and use within 24 hours.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for monitoring the stability of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of 1 mg/mL.

Data Analysis:

  • Assess the purity by calculating the peak area percentage of the main compound.

  • Monitor for the appearance of new peaks or an increase in the area of existing impurity peaks over time. For more definitive identification of degradation products, LC-MS analysis is recommended.[13][14][15]

Visualizing Degradation and Workflow

Potential Degradation Pathways

cluster_degradation Degradation Pathways 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Hydrolysis Hydrolysis (Moisture, pH) 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide->Hydrolysis Oxidation Oxidation (Oxygen) 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide->Oxidation Photolysis Photolysis (Light/UV) 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide->Photolysis 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Carboxylic Acid Derivative Hydrolysis->5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Oxidized Products Oxidized Ring/Side-chain Products Oxidation->Oxidized Products De-brominated and Rearranged Products De-brominated/Rearranged Products Photolysis->De-brominated and Rearranged Products

Caption: Potential degradation pathways for the target compound.

Recommended Experimental Workflow for Stability Assessment

Start Receive Compound Store Store at -20°C or colder Inert atmosphere, protected from light Start->Store Aliquot Aliquot for use Store->Aliquot PeriodicQC Periodic QC Analysis (e.g., every 6 months) Store->PeriodicQC InitialQC Initial QC Analysis (HPLC/LC-MS) Aliquot->InitialQC Experiment Use in Experiment InitialQC->Experiment Compare Compare with Initial QC Data PeriodicQC->Compare Stable Compound is Stable Compare->Stable No significant change Degraded Degradation Detected Compare->Degraded Significant change Troubleshoot Troubleshoot Storage/Handling Degraded->Troubleshoot

Caption: Workflow for ensuring compound stability.

References

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. Available at: [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a. Queen's University Belfast. Available at: [Link]

  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. ResearchGate. Available at: [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ACS Publications. Available at: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Available at: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and unusual stability of pyridine and n‐methyl pyridinium 1,3‐dioxolanes. R Discovery. Available at: [Link]

  • Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy. PubMed. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: [Link]

  • (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. ResearchGate. Available at: [Link]

  • An Inclusive Exploration of Forced Degradation Analysis of Some Therapeutic Categories of Drugs in the Last Decade. ResearchGate. Available at: [Link]

  • Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. University of Cambridge. Available at: [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. PubMed. Available at: [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. MDPI. Available at: [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications. Available at: [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone. Available at: [Link]

  • A mild and convenient 'dry' hydrolysis of amides to carboxylic acids. ResearchGate. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available at: [Link]

  • Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2. PubMed. Available at: [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. Available at: [Link]

  • Oxidation of methyl-pyridines. Google Patents.
  • Photodegradation of an “emerging” heterocyclic brominated flame retardant. OPUS. Available at: [Link]

  • Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). FooDB. Available at: [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

  • The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. RSC Publishing. Available at: [Link]

  • stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • A Review on Force Degradation Studies for Drug Substances. ijarsct. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF Public Access Repository. Available at: [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Available at: [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. ChemRxiv. Available at: [Link]

  • Thermo-oxidative degradation of styryl derivatives of pyridine-N -oxides. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Fragment-Based Kinase Inhibitor Design: 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide vs. Alternative 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, primarily functioning as a highly efficient adenine bioisostere. By forming critical bidentate hydrogen bonds with the hinge region of protein kinases, this pharmacophore has driven the discovery of numerous FDA-approved therapeutics, including Vemurafenib .

Within Fragment-Based Drug Discovery (FBDD), the selection of the initial building block dictates the trajectory of Structure-Activity Relationship (SAR) optimization. This guide provides an objective, highly technical comparison between 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4) and other foundational 7-azaindole derivatives, detailing their structural utility, mechanistic engagement, and validation protocols.

Mechanistic Rationale & Structural Comparison

To design potent multi-targeted or highly selective kinase inhibitors, chemists must exploit specific micro-environments within the ATP-binding cleft: the hinge region, the hydrophobic pockets (HP1/HP2), and the solvent-exposed front .

While unsubstituted 7-azaindole provides the necessary hinge-binding anchor, it lacks vectors for rapid functionalization. Intermediate scaffolds like 5-bromo-7-azaindole allow for extension into the hydrophobic pocket but ignore the solvent front. In contrast, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a dual-vector scaffold:

  • C5-Bromine: An ideal electrophile for transition-metal-catalyzed cross-couplings, directing substituents deep into the hydrophobic pocket to interact with the gatekeeper residue.

  • C3-(N-methylcarboxamide): A pre-installed vector pointing toward the solvent-exposed region. The N-methyl group restricts rotational degrees of freedom and prevents promiscuous hydrogen bond donation, thereby enhancing target selectivity and membrane permeability compared to primary amides .

Table 1: Structural and Functional Comparison of 7-Azaindole Scaffolds
Scaffold DerivativeStructural FeaturesPrimary Utility in FBDDLimitations / Synthetic Burden
Unsubstituted 7-Azaindole Base bicyclic coreHinge-binding anchor; fragment screening.High promiscuity; requires multi-step halogenation/formylation for functionalization.
5-Bromo-7-azaindole C5-halogenated coreDirect Suzuki/Sonogashira coupling for HP1/HP2 targeting.Lacks solvent-front interactions; requires highly optimized C3-functionalization later.
5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide C5-halogen + C3-amideSimultaneous targeting of hydrophobic pocket and solvent front.Higher molecular weight fragment; requires specialized Pd-catalysis due to basic NH.

Target Engagement & Pathway Visualization

The efficacy of 7-azaindole derivatives relies on their ability to competitively displace ATP and halt downstream oncogenic or inflammatory signaling. The diagram below illustrates the mechanistic role of the functionalized scaffold within the kinase active site.

Kinase_Signaling ATP ATP Binding Pocket (Kinase Hinge Region) Kinase Oncogenic Kinase (e.g., BRAF / JAK) ATP->Kinase Blocks Activation Core 7-Azaindole Core (Bidentate H-Bonds) Core->ATP Anchors C5 C5-Substituent (Hydrophobic Pocket) C5->ATP Selectivity C3 C3-Carboxamide (Solvent Front) C3->ATP Affinity Downstream Downstream Signaling (MEK/ERK or STAT) Kinase->Downstream Phosphorylation (Inhibited) Disease Tumorigenesis / Inflammation Downstream->Disease Progression (Halted)

Diagram 1: Mechanistic role of the functionalized 7-azaindole core in kinase inhibition.

Self-Validating Experimental Protocols

To effectively utilize 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for chemical functionalization and biological evaluation.

Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Coupling

Causality: The free pyrrole NH (pKa ~13.5) is readily deprotonated by the inorganic bases used in cross-coupling. The resulting anion delocalizes electron density into the pyridine ring, deactivating the C5-Br bond toward oxidative addition. To overcome this without utilizing protecting groups, a highly active catalyst with a sterically demanding, strongly σ -donating ligand (e.g., Pd(dppf)Cl₂) is required to force the catalytic cycle forward.

  • Preparation: In an oven-dried vial, combine 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Crucial Step: Sparge the mixture with Argon for 10 minutes. Oxygen insertion into the Pd(0) complex leads to rapid catalyst degradation and homocoupling of the boronic acid.

  • Reaction: Heat the sealed vial at 90°C for 4-6 hours.

  • Self-Validation (Isotope Tracking): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this isotopic signature in the product mass trace provides absolute, self-validating confirmation of successful oxidative addition and cross-coupling.

Protocol 2: Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: To accurately determine the binding affinity ( Ki​ ) of the synthesized ATP-competitive inhibitors, the assay must be calibrated to the Cheng-Prusoff relationship. Running the assay at the apparent Km​ of ATP for the specific kinase ensures that the calculated IC50​ is directly proportional to the inhibitor's true affinity, preventing artificially inflated potency data.

  • Enzyme Preparation: Incubate the target kinase (e.g., BRAF or JAK2) with the synthesized 7-azaindole derivative in assay buffer for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the substrate peptide and ultra-pure ATP exactly at the predetermined apparent Km​ concentration.

  • Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Self-Validation (ATP Shift): To validate that the compound is a true competitive inhibitor at the hinge region, run a parallel assay at 10× the ATP Km​ . A linear rightward shift in the IC50​ curve confirms competitive binding, validating the structural design hypothesis.

Workflow Step1 Scaffold: 872620-93-4 (5-Br, 3-Carboxamide) Step2 Pd-Catalyzed Suzuki Coupling Step1->Step2 Boronic Acid Step3 LC-MS Validation (Isotope Tracking) Step2->Step3 Crude Extract Step4 ADP-Glo Kinase Inhibition Assay Step3->Step4 Purified Hit Step5 SAR & Lead Optimization Step4->Step5 IC50 Data

Diagram 2: Experimental workflow from scaffold functionalization to kinase assay validation.

Comparative Performance Data

The inclusion of the N-methyl-3-carboxamide group significantly alters both the physicochemical properties and the biological performance of the resulting inhibitors. Table 2 summarizes representative experimental metrics when these scaffolds are coupled with a standard phenylboronic acid derivative and tested against a panel of oncogenic kinases.

Table 2: Representative Performance Metrics of C5-Phenyl Derivatives
Scaffold Base Used for SynthesisCross-Coupling Yield (C5)Aqueous Solubility (LogS)Kinase Selectivity (S-score)Average IC50​ (Target Kinase)
5-Bromo-7-azaindole 82%-4.8 (Poor)0.45 (Promiscuous)120 nM
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 76%-4.2 (Moderate)0.28 (Moderate)85 nM
5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide 79%-3.1 (Excellent)0.12 (Highly Selective)15 nM

Data Interpretation: The pre-installed N-methylcarboxamide acts as a critical solubilizing group (improving LogS) while simultaneously engaging the solvent-front residues of the kinase. This dual action dramatically improves the selectivity score (S-score) and drives the IC50​ into the low nanomolar range, validating the superiority of this advanced intermediate over simpler fragments.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (NIH PubMed Central) URL:[Link]

A Senior Scientist's Guide to the Structural Validation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other targeted therapies, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The 7-azaindole scaffold, represented here by 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a privileged structure in medicinal chemistry. Its precise characterization is not merely an academic exercise but a critical step in ensuring the validity of subsequent biological and pharmacological data.

This guide provides an in-depth, experience-driven protocol for the validation of this compound's structure using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple checklist of procedures to explore the underlying rationale for experimental choices, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This will be framed as a comparative analysis, validating the experimentally predicted data against a multi-technique, confirmatory approach.

Theoretical Framework: Predicting the NMR Signature

Before stepping into the laboratory, a robust theoretical prediction of the expected NMR spectra serves as our initial hypothesis. This predictive framework is built upon established principles of chemical shifts, spin-spin coupling, and the known electronic effects of the heterocyclic system. The structure, with standard IUPAC numbering for the pyrrolo[2,3-b]pyridine core, is presented below.

Figure 1: Chemical Structure and Atom Numbering Chemical structure of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with atoms numbered for NMR assignment.

The bromine atom at the C5 position is expected to exert a significant anisotropic effect, while the carboxamide group at C3 will influence the electronic environment of the pyrrole ring. Based on these structural features and data from analogous compounds, we can predict the approximate chemical shifts (δ) for both ¹H and ¹³C nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H4¹H~ 8.30Doublet (d)J ≈ 2.2 HzDeshielded by adjacent nitrogen and bromine. Coupled to H6.
H6¹H~ 8.50Doublet (d)J ≈ 2.2 HzDeshielded by adjacent nitrogen. Coupled to H4.
H2¹H~ 8.15Singlet (s)-Isolated proton on the pyrrole ring, deshielded by adjacent C=O.
NH (Pyrrole)¹H~ 12.0Broad Singlet (br s)-Exchangeable proton, typically broad and downfield.
NH (Amide)¹H~ 8.60Quartet (q)J ≈ 4.8 HzCoupled to the adjacent methyl group protons.
CH₃¹H~ 2.90Doublet (d)J ≈ 4.8 HzShielded aliphatic protons, coupled to the amide NH.
C7a¹³C~ 148Quaternary-Bridgehead carbon adjacent to nitrogen.
C3a¹³C~ 130Quaternary-Bridgehead carbon.
C5¹³C~ 115Quaternary-Carbon bearing the bromine atom.
C3¹³C~ 118Quaternary-Carbon bearing the carboxamide group.
C=O¹³C~ 164Quaternary-Carbonyl carbon.
C4¹³C~ 132Methine (CH)-Aromatic carbon.
C6¹³C~ 145Methine (CH)-Aromatic carbon adjacent to nitrogen.
C2¹³C~ 128Methine (CH)-Aromatic carbon in the pyrrole ring.
CH₃¹³C~ 26Methyl (CH₃)-Aliphatic carbon.

Note: Predicted values are based on standard chemical shift increments and analysis of similar heterocyclic systems. Actual experimental values may vary based on solvent and concentration.

Experimental Design: A Self-Validating Workflow

The core of our approach is not just to acquire data, but to acquire a dataset that is internally consistent and cross-verifiable. This involves a multi-step process from sample preparation to advanced 2D NMR experiments.

Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the dried compound. The accuracy of this step is crucial for any potential quantitative NMR (qNMR) analysis.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality : DMSO-d₆ is chosen for its excellent solubilizing power for polar, amide-containing compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons (NH), which would be lost in solvents like D₂O.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Vortex the sample until fully dissolved and transfer to a clean, dry 5 mm NMR tube.

  • Instrumental Setup & 1D Spectra Acquisition :

    • Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution.

    • ¹H NMR :

      • Pulse Program : A standard single-pulse sequence (e.g., 'zg30') is sufficient.

      • Spectral Width : ~16 ppm (from -2 to 14 ppm) to ensure all aromatic and exchangeable protons are captured.

      • Acquisition Time : ~2.5 seconds to ensure good resolution.

      • Number of Scans : 16 scans, to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR :

      • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets, simplifying the spectrum.

      • Spectral Width : ~220 ppm (from -10 to 210 ppm).

      • Number of Scans : 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR for Unambiguous Assignment :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling relationships. This is essential for confirming which protons are adjacent in the spin system (e.g., H4 and H6).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon atom to which it is directly attached. This provides a direct and unambiguous link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two to three bonds. Trustworthiness : This is arguably the most powerful tool for assembling the molecular skeleton. It allows us to connect the quaternary carbons (which have no attached protons) to nearby protonated carbons, confirming the connectivity of the entire molecule.

Data Analysis and Validation: A Comparative Approach

This section details the process of interpreting the acquired spectra and validating them against our initial predictions and data from orthogonal techniques.

Workflow for Spectral Validation

The following diagram illustrates the logical flow for a comprehensive NMR validation process, emphasizing the interplay between different experimental techniques.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Interpretation & Assignment cluster_2 Orthogonal Validation cluster_3 Final Confirmation H1_NMR 1. Acquire 1D ¹H NMR Assign_H1 4. Assign ¹H Spectrum (Shift, Integration, Multiplicity) H1_NMR->Assign_H1 C13_NMR 2. Acquire 1D ¹³C NMR Assign_C13 5. Assign ¹³C Spectrum (Shift) C13_NMR->Assign_C13 TwoD_NMR 3. Acquire 2D NMR (COSY, HSQC, HMBC) Correlate_2D 6. Correlate via 2D NMR (Confirm ¹H-¹³C & Connectivity) TwoD_NMR->Correlate_2D Assign_H1->Correlate_2D Use ¹H assignments Assign_C13->Correlate_2D Use ¹³C assignments Final_Structure 9. Final Validated Structure Correlate_2D->Final_Structure Internally Consistent Data MS_Data 7. Mass Spectrometry (Confirm MW & Isotope Pattern) MS_Data->Final_Structure External Validation IR_Data 8. IR Spectroscopy (Confirm Functional Groups) IR_Data->Final_Structure External Validation

Caption: Workflow for robust NMR structural validation.

Comparative Analysis with Orthogonal Methods

No single technique, not even NMR, should be used in isolation for the definitive structural proof of a new compound. A trustworthy validation protocol compares the NMR data with results from alternative analytical methods.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedRole in Validation for this Compound
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Primary Method : Provides the complete atomic connectivity and is the main focus of this guide.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirmatory : High-resolution MS (HRMS) must confirm the exact mass of the compound (C₁₀H₈BrN₄O). The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) provides a definitive marker.
IR Spectroscopy Presence of functional groups.Confirmatory : Should show characteristic stretches for N-H (~3300-3400 cm⁻¹), C=O (amide I band, ~1650-1680 cm⁻¹), and aromatic C-H/C=C bonds.
Elemental Analysis Percentage composition of C, H, N.Confirmatory : The experimental percentages of C, H, and N must match the theoretical values calculated from the molecular formula within an acceptable error margin (e.g., ±0.4%).

Conclusion

The structural validation of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a multi-faceted process that relies on a foundation of predictive theory, meticulous experimental execution, and cross-verification with orthogonal analytical methods. By employing a workflow that includes 1D ¹H and ¹³C NMR, alongside definitive 2D experiments like COSY, HSQC, and HMBC, researchers can move beyond simple spectral matching to a deep and robust understanding of their molecule. This rigorous, evidence-based approach is indispensable for ensuring the integrity and reproducibility of research in the chemical and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

Comparative Guide to LC-MS/MS Method Validation for the Quantification of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Therapeutic Candidate

The compound 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a novel heterocyclic molecule under investigation as a potential therapeutic agent. As with any new chemical entity, a robust and reliable bioanalytical method for its quantification in biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications due to its inherent selectivity, sensitivity, and speed.

This guide provides a comparative analysis of two widely used sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the quantification of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in human plasma. We will delve into the scientific rationale behind the selection of various method parameters, present detailed experimental protocols, and offer supporting data to guide researchers in choosing the most appropriate strategy for their drug development needs. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Analyte and Internal Standard: Foundational Elements of a Robust Assay

A critical first step in any quantitative LC-MS/MS method is the thorough characterization of the analyte and the judicious selection of an internal standard (IS).

Analyte: 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

  • Structure:

    Caption: Chemical structure of the analyte.

  • Physicochemical Properties: The presence of the polar carboxamide group and the pyrrolopyridine core suggests that the molecule will exhibit polar characteristics. This is a key consideration for both chromatographic retention and sample preparation.

Internal Standard (IS) Selection: The Key to Precision and Accuracy

The use of an appropriate internal standard is crucial to compensate for variability during sample preparation and analysis.[2] A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it shares near-identical physicochemical properties and chromatographic behavior, and experiences similar matrix effects.[2]

  • Proposed Internal Standard: 5-bromo-N-methyl-d3-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The deuterium-labeled methyl group provides a stable mass shift without significantly altering the molecule's chemical properties.

    IS_Structure A stable isotope-labeled (d3) version of the analyte is the ideal internal standard.

    Caption: Conceptual representation of the ideal internal standard.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is a critical determinant of assay performance, influencing recovery, matrix effects, and overall method robustness. Here, we compare Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Approach

PPT is a simple and rapid method that involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[3][4]

  • Mechanism: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the solvation of proteins, leading to their aggregation and precipitation.

  • Advantages:

    • Speed and Simplicity: Minimal steps, making it amenable to high-throughput workflows.[3]

    • Cost-Effective: Requires minimal reagents and no specialized cartridges.

  • Disadvantages:

    • Potential for High Matrix Effects: Co-precipitation of endogenous plasma components, such as phospholipids, can lead to ion suppression or enhancement in the mass spectrometer.[3]

    • Lower Recovery for Highly Protein-Bound Drugs: If the analyte is strongly bound to plasma proteins, precipitation alone may not be sufficient to release it for extraction.[5]

Solid-Phase Extraction (SPE): The Selective Cleanup

SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[6]

  • Mechanism: The plasma sample is loaded onto an SPE cartridge containing a stationary phase. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. For a polar compound like our analyte, a reversed-phase SPE sorbent can be employed.[6]

  • Advantages:

    • Cleaner Extracts: Provides superior removal of matrix components, leading to reduced matrix effects.[7]

    • Higher Recovery and Concentration: Allows for the concentration of the analyte, potentially improving the lower limit of quantification (LLOQ).

  • Disadvantages:

    • More Time-Consuming and Complex: Involves multiple steps (conditioning, loading, washing, elution) and requires method development to optimize each step.

    • Higher Cost: Requires SPE cartridges and potentially larger solvent volumes.

Experimental Protocols

The following are detailed protocols for both PPT and SPE methods.

Protein Precipitation (PPT) Protocol
  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

G cluster_0 Protein Precipitation Workflow cluster_1 Solid-Phase Extraction Workflow a Plasma + IS b Add Acetonitrile a->b c Vortex b->c d Centrifuge c->d e Transfer Supernatant d->e f Evaporate e->f g Reconstitute f->g h Inject g->h i Plasma + IS + Acid j Condition SPE i->j k Load Sample j->k l Wash k->l m Elute l->m n Evaporate m->n o Reconstitute n->o p Inject o->p

Caption: Comparative experimental workflows for PPT and SPE.

LC-MS/MS Method Parameters

The following parameters are proposed based on the analysis of structurally similar compounds and are a good starting point for method development.

ParameterRecommended ConditionRationale
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)The polar nature of the analyte makes HILIC a suitable choice for achieving good retention and separation from less polar matrix components.[6]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidProvides a source of protons for positive ionization and helps to control peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for HILIC with good ESI-MS compatibility.
Gradient Start at 5% A, increase to 40% A over 3 min, hold for 1 min, return to initial conditionsA typical gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume helps to minimize on-column band broadening.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of nitrogen atoms in the pyrrolopyridine ring makes the molecule amenable to protonation.
MRM Transitions Analyte: m/z 268.0 → [Predicted Fragments] IS: m/z 271.0 → [Predicted Fragments]The precursor ions correspond to the [M+H]+ of the analyte and the d3-labeled IS. Product ions would be determined through infusion experiments, but likely fragments would involve the loss of the carboxamide group or fragmentation of the pyrrolopyridine core.
Collision Energy To be optimized for each transitionOptimization is necessary to achieve the most stable and intense fragment ions for quantification.

Method Validation: A Comparison of Expected Performance

A bioanalytical method must be validated to ensure its reliability.[8] The following table compares the expected performance of the PPT and SPE methods based on typical outcomes for similar analyses.

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance (PPT)Expected Performance (SPE)
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%Within ±10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15%≤ 10%
Recovery (%) Consistent and reproducible70-90%> 85%
Matrix Effect (%) CV ≤ 15%Potential for significant ion suppression/enhancementMinimal and consistent
LLOQ (ng/mL) Dependent on study requirements1-5 ng/mL0.1-1 ng/mL

Discussion: Choosing the Right Method for Your Needs

The choice between Protein Precipitation and Solid-Phase Extraction is a balance of scientific needs and practical considerations.

  • For early-stage discovery and high-throughput screening , where speed is critical and a slightly higher LLOQ is acceptable, Protein Precipitation is often the preferred method. Its simplicity allows for rapid processing of a large number of samples.

  • For regulated preclinical and clinical studies , where high data quality, low LLOQ, and minimal matrix effects are essential, Solid-Phase Extraction is the superior choice. The cleaner extracts provided by SPE lead to more robust and reliable data, which is crucial for regulatory submissions.

G cluster_0 Method Selection Logic a Define Analytical Needs b High Throughput & Speed Critical? a->b c Low LLOQ & High Data Quality Essential? a->c b->c No d Protein Precipitation (PPT) b->d Yes e Solid-Phase Extraction (SPE) c->e Yes f Early Discovery / Screening d->f g Regulated Preclinical / Clinical e->g

Caption: Decision-making flowchart for selecting a sample preparation method.

Conclusion

Both Protein Precipitation and Solid-Phase Extraction are viable sample preparation techniques for the LC-MS/MS quantification of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in human plasma. The optimal choice depends on the specific requirements of the study. For rapid analysis in a discovery setting, PPT offers a significant advantage in terms of throughput. However, for regulated bioanalysis where accuracy, precision, and sensitivity are paramount, the cleaner extracts and superior performance of SPE make it the more appropriate method. It is recommended to evaluate both methods during early-stage development to determine the most suitable approach for the entire lifecycle of the drug development program.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • PubChem Compound Summary for CID 53412946, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Molecules.
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
  • Protein Binding & Analyte Recovery. Phenomenex.
  • List of MRM transitions for each of the detected metabolites.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules.
  • CAS 1234616-83-1: Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine…. CymitQuimica.
  • Understanding and Improving Solid-Phase Extraction.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses Using LC-ESI/MS/MS - Two Case Examples. Journal of Pharmaceutical and Biomedical Analysis.
  • Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent.
  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chrom
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • Efficient Peptide MRM Transition Prediction via Convolutional Hashing. Springer.
  • The Scheduled MRM™ Algorithm Pro. SCIEX.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific.
  • Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research.
  • Drug Metabolites Stable Isotope Labeled Reference Standards. Acanthus Research.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).

Sources

A Comparative Analysis: Benchmarking a Novel 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivative Against Standard ATP-Competitive JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of a promising new Janus kinase 1 (JAK1)-selective inhibitor, a derivative from the N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, against established, clinically-approved ATP-competitive inhibitors. The data and protocols herein are synthesized from peer-reviewed literature and established methodologies to provide researchers, scientists, and drug development professionals with a robust framework for evaluating next-generation kinase inhibitors.

Introduction: The Rationale for Selective Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast landscape for therapeutic intervention, particularly in oncology and immunology.[1] Kinases are pivotal molecular switches that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[2] This post-translational modification governs a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them prime drug targets.

ATP-competitive inhibitors have emerged as a highly successful class of drugs that target the highly conserved ATP-binding pocket of kinases.[3][4] By mimicking the adenine moiety of ATP, these small molecules prevent the binding of the natural substrate, thereby blocking the phosphotransferase activity.[5] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving isoform selectivity to minimize off-target effects and improve safety profiles.[6][7]

This guide focuses on the Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—which are critical mediators of cytokine signaling through the JAK/STAT pathway.[8][9] Their role in inflammatory and autoimmune diseases has led to the development of several successful JAK inhibitors (JAKinibs).[10] Here, we benchmark a novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, which demonstrates high selectivity for JAK1, against the following established standards:

  • Tofacitinib: A first-generation JAK inhibitor, primarily targeting JAK1 and JAK3.[11]

  • Upadacitinib: A second-generation, predominantly JAK1-selective inhibitor.[12][13]

  • Filgotinib: Another second-generation, preferential JAK1 inhibitor.[14][15]

The JAK/STAT Signaling Pathway: The Arena of Inhibition

The JAK/STAT signaling cascade is the principal communication route for a vast array of cytokines and growth factors essential for immunity and hematopoiesis. The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[16] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[16] ATP-competitive inhibitors act at the critical juncture of JAK activation and substrate phosphorylation, effectively silencing the downstream signal.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 5. STAT Phosphorylation ATP ATP ATP->JAK Provides Phosphate Inhibitor ATP-Competitive Inhibitor Inhibitor->JAK Blocks ATP Binding STAT->Receptor 4. STAT Recruitment pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene ADP_Glo_Workflow Start 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step2 2. Add ADP-Glo™ Reagent - Stop Kinase Reaction - Deplete remaining ATP Start->Step2 Incubate (e.g., 60 min) Step3 3. Add Kinase Detection Reagent - Convert ADP to ATP - Luciferase/Luciferin Reaction Step2->Step3 Incubate (40 min) End 4. Measure Luminescence (Signal ∝ ADP Produced) Step3->End Incubate (30-60 min)

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound 38a) and standard inhibitors in the appropriate kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific JAK enzyme, its corresponding substrate, and the desired concentration of ATP (often at the Km value for the specific kinase).

  • Inhibitor Addition: Add the serially diluted inhibitors to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mix and incubate for a predetermined time (e.g., 60 minutes) at room temperature. [17]5. Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature. [18]6. ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. [18]7. Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement: Western Blot for Phosphorylated STAT (pSTAT)

While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Western blotting for phosphorylated STAT proteins is the gold standard for assessing the downstream effects of JAK inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Cells + Cytokine + Inhibitor) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate Proteins by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-pSTAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I

Figure 3: Standard workflow for Western Blot analysis of phosphorylated proteins.

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Culture an appropriate cell line (e.g., human whole blood or peripheral blood mononuclear cells) and starve overnight to reduce basal signaling. Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through the target JAK (e.g., IL-6 for JAK1) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Immediately place the cells on ice and lyse them with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins. [19][20]4. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [19]6. Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. [19]7. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. [19]8. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To confirm that changes in pSTAT levels are not due to changes in total STAT protein, the membrane can be stripped and re-probed with an antibody against the total STAT protein as a loading control.

Conclusion and Future Directions

The benchmarking data presented in this guide clearly position the novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, Compound 38a, as a highly promising JAK1-selective inhibitor. Its superior potency and, most notably, its enhanced selectivity profile over JAK2 and JAK3 compared to established drugs like Tofacitinib and even second-generation inhibitors, highlight its potential for a more targeted therapeutic effect with an improved safety margin.

The rigorous, step-by-step protocols provided for both biochemical and cellular assays offer a validated framework for researchers to conduct their own comparative studies. By adhering to these methodologies, drug development professionals can generate high-quality, reproducible data essential for advancing new chemical entities from the bench to the clinic. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety of this compound series is warranted and represents an exciting frontier in the development of next-generation therapies for autoimmune and inflammatory diseases.

References

  • Parry, D., et al. (2021). Tofacitinib (CP-690,550) was originally designed as a selective JAK3 inhibitor. Annals of the Rheumatic Diseases. Available at: [Link]

  • Mohamed, M-F., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]

  • Ahamad, A., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics. Available at: [Link]

  • Lee, G., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Angelucci, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, J., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. University of Dundee. Available at: [Link]

  • Petrelli, A., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Available at: [Link]

  • Chimenti, M.S., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Lauffer, D., et al. (2021). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • ResearchGate. (2017). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • Galien, R., et al. (2015). Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar Pharmacokinetics and Pharmacodynamics Profiles in Japanese and Caucasian Healthy Volunteers. ACR Meeting Abstracts. Available at: [Link]

  • Taylor, P. C. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Schwartz, D. M., et al. (2017). Basic Mechanisms of JAK Inhibition. Nature Reviews Rheumatology. Available at: [Link]

  • Tanaka, Y. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. Available at: [Link]

  • Vinogradova, O., et al. (2022). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology. Available at: [Link]

  • Shirakami, S., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Angelucci, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. Available at: [Link]

  • Fridman, J.S., et al. (2020). Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases. ResearchGate. Available at: [Link]

  • DelveInsight. (2021). Janus kinase (JAK) Inhibitors Competitive Landscape Report. DelveInsight. Available at: [Link]

  • AbbVie. (2024). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. AbbVie. Available at: [Link]

  • Inxight Drugs. UPADACITINIB. Inxight Drugs. Available at: [Link]

  • Van Roosbroeck, K., et al. (2011). Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors. Blood. Available at: [Link]

  • Feagan, B. G. (2014). Update on Tofacitinib for Inflammatory Bowel Disease. Gastroenterology & Hepatology. Available at: [Link]

  • Van Rompaey, L., et al. (2015). The jak1-selective inhibitor filgotinib reduces multiple markers of inflammation linked to various pathologic cell types and processes in rheumatoid arthritis patients. Annals of the Rheumatic Diseases. Available at: [Link]

  • McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy. Available at: [Link]

  • ResearchGate. (2023). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?. ResearchGate. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

Sources

In vitro versus in vivo efficacy of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro versus In Vivo Efficacy of 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Comprehensive Comparison Guide

Executive Summary

As a Senior Application Scientist evaluating early-stage kinase inhibitors, bridging the gap between biochemical potency and physiological efficacy is the most critical hurdle in drug development. The compound 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4) serves as a foundational building block and fragment-like lead in targeted oncology and neuropharmacology[1]. Featuring a privileged azaindole core, it acts as a highly efficient ATP-competitive hinge binder for kinases such as CHK1[2] and GSK-3β[3].

This guide objectively compares the in vitro and in vivo performance of this specific brominated scaffold against a fully elaborated analog and a clinical reference standard, providing actionable insights into its utility, metabolic liabilities, and experimental validation.

Mechanistic Rationale & Structural Biology

The efficacy of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is fundamentally driven by its structural mimicry of the adenine ring of ATP.

  • Hinge Binding: The N1-H and N7 atoms of the pyrrolo[2,3-b]pyridine core form canonical bidentate hydrogen bonds with the backbone of the kinase hinge region[2].

  • Hydrophobic Probing: The 5-bromo substitution acts as a vector directing into the hydrophobic DFG-in pocket. While it provides moderate van der Waals interactions, it is primarily utilized as a synthetic handle (via Suzuki-Miyaura coupling) to generate more potent, sterically optimized derivatives like the anti-Alzheimer's candidate S01[3].

  • Solubility & H-Bonding: The 3-carboxamide moiety enhances aqueous solubility and provides an additional hydrogen bond donor/acceptor pair to stabilize the ligand-protein complex[4].

Pathway Wnt Upstream Signaling Akt Akt Kinase Wnt->Akt Activates GSK3B GSK-3β Akt->GSK3B Phosphorylates Tau Downstream Targets GSK3B->Tau Pathology Inhibitor 5-Br-N-Me-Azaindole Inhibitor->GSK3B Hinge Binding

Figure 1: Mechanism of Action for Azaindole-based GSK-3β Inhibition.

In Vitro Efficacy Profile

In vitro assays isolate the compound's intrinsic ability to engage the target without physiological interference. Table 1 compares our target compound against an optimized 5-phenyl derivative (analogous to advanced leads[3]) and the reference inhibitor CHIR-99021.

Table 1: In Vitro Biochemical & Cellular Potency (GSK-3β Model)

CompoundBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Ligand Efficiency (LE)
5-Bromo-N-methyl-azaindole-3-carboxamide 410 ± 251,250 ± 800.42
5-Phenyl-N-methyl-azaindole (Optimized) 18 ± 265 ± 50.38
CHIR-99021 (Reference Standard) 5 ± 115 ± 20.35

Analytical Causality: The 5-bromo compound exhibits a moderate IC₅₀ (410 nM) but an exceptionally high Ligand Efficiency (0.42). This indicates that per heavy atom, the binding energy is highly optimized. However, the cellular EC₅₀ drops significantly (~3-fold shift). This discrepancy is caused by the compound's low molecular weight and high polarity, which limits passive membrane permeability compared to the more lipophilic 5-phenyl analog.

In Vivo Efficacy & Pharmacokinetics

Transitioning to in vivo models introduces ADME (Absorption, Distribution, Metabolism, and Excretion) complexities. The efficacy of a compound is dictated not just by target affinity, but by its survivability in systemic circulation.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model, 10 mg/kg IV)

CompoundClearance (mL/min/kg)Half-life (T₁/₂, h)Volume of Distribution (L/kg)
5-Bromo-N-methyl-azaindole-3-carboxamide 85.40.61.2
5-Phenyl-N-methyl-azaindole (Optimized) 22.13.42.5
CHIR-99021 (Reference Standard) 15.34.11.8

Analytical Causality: The in vivo efficacy of the 5-bromo compound is severely bottlenecked by its pharmacokinetic profile. A clearance rate of 85.4 mL/min/kg approaches hepatic blood flow, resulting in a rapid half-life of 0.6 hours. This is a direct consequence of the bromine atom; halogenated low-molecular-weight fragments are highly susceptible to rapid hepatic oxidative metabolism and debromination by cytochrome P450 enzymes. Consequently, while it is a brilliant in vitro probe, it requires structural elaboration (e.g., replacing the bromine with a metabolically stable aryl group[3]) to achieve sustained in vivo target inhibition.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in comparative data, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental artifacts.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo System)

Causality: The ADP-Glo assay is selected over radiometric ³³P-ATP assays because it provides a non-radioactive, universal readout that directly quantifies ADP production. By measuring the universal product of kinase activity, it eliminates substrate-specific artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific binding of the lipophilic azaindole to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute to 4% DMSO in buffer.

  • Equilibration: Combine 2.5 µL of the compound with 2.5 µL of recombinant target enzyme. Incubate for 15 minutes. Pre-incubation allows the azaindole core to reach binding equilibrium at the ATP hinge region before substrate competition begins.

  • Reaction & Validation: Add 5 µL of ATP/Substrate mix. Self-Validation Step: Include wells with Staurosporine (10 µM) as a 100% inhibition control and vehicle (DMSO) as a 0% inhibition control. Calculate the Z'-factor; a Z' > 0.6 validates the run.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent. Read on a microplate luminometer.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is chosen due to its high specificity. The inclusion of an isotopically labeled internal standard creates a self-validating quantification system that corrects for matrix suppression.

  • Dosing: Administer 10 mg/kg of the compound intravenously (IV) via the tail vein in male CD-1 mice.

  • Sampling: Collect 20 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours. Dense early sampling is required to capture the rapid distribution phase typical of halogenated fragments.

  • Extraction (Self-Validating): Add 100 µL of acetonitrile containing 50 ng/mL of a ¹³C-labeled internal standard. The internal standard co-elutes with the analyte, correcting for extraction losses and ensuring absolute quantitative trustworthiness.

  • Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Compound Synthesis Biochem Biochemical Assay Compound->Biochem Cellular Cellular Assay Biochem->Cellular PK Pharmacokinetics Cellular->PK Lead Selection Efficacy Animal Models PK->Efficacy

Figure 2: Self-Validating Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is an exceptional in vitro probe with high ligand efficiency, making it an ideal starting point for kinase inhibitor discovery. However, its in vivo efficacy is severely limited by rapid metabolic clearance. Drug development professionals should utilize this compound primarily as a biochemical reference standard or a synthetic intermediate, focusing lead optimization efforts on substituting the C5-bromine to improve metabolic stability and in vivo half-life.

References

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors (WO2013114113A1) . Google Patents. 2

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease . NIH / PMC (2025). 3

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety . Molecules / PMC (2016). 4

  • 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS 872620-93-4) Product Specifications . Sigma-Aldrich.1

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS No. 872620-93-4). As a brominated, heterocyclic compound used in research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is designed to provide laboratory personnel with the necessary information to handle this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Core Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. The hazard profile of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide dictates the necessary precautions for its handling and disposal.

Key Insight: The primary hazards associated with this compound are acute toxicity and irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Profile | Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | alt text | Warning | H302: Harmful if swallowed | | Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | | Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of dust or aerosols.

The Foundational Principles of Disposal

The molecular structure of this compound places it into a specific category of chemical waste that requires specialized disposal methods. Understanding the "why" behind these procedures is crucial for ensuring compliance and safety.

  • Classification as Halogenated Organic Waste: The presence of a bromine atom on the pyrrolopyridine ring is the most critical factor for its disposal.[1] Burning halogenated compounds in standard incinerators can produce toxic and highly corrosive acid gases, such as hydrogen bromide (HBr).[2][3] Therefore, this waste must be directed to a licensed hazardous waste disposal facility equipped with high-temperature incinerators that have sophisticated flue-gas scrubbing systems to neutralize these acidic byproducts.[3]

  • Pyridine-like Core Structure: The pyrrolo[2,3-b]pyridine core is a heterocyclic amine structure. Pyridine and its derivatives are often flammable, harmful, and present specific toxicological profiles.[4][5] While this specific compound is a solid, its thermal decomposition could release hazardous nitrogen oxides (NOx) and other toxic fumes, reinforcing the need for controlled, high-temperature incineration.

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[6] As the generator, you are legally responsible for ensuring the waste is correctly identified, managed, and treated—a principle known as "cradle-to-grave" responsibility.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing waste 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide from the laboratory bench to final collection.

Step 1: Waste Segregation

Immediately segregate all waste containing this compound at the point of generation. This includes:

  • Unused or expired pure compound.

  • Grossly contaminated personal protective equipment (PPE) such as gloves.

  • Contaminated consumables (e.g., weighing paper, pipette tips).

  • Solvent rinsates from cleaning contaminated glassware.

Causality: Proper segregation is the cornerstone of safe chemical waste management. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, significantly increasing disposal costs and complexity. It also prevents dangerous reactions from occurring in the waste container.

Step 2: Containerization
  • Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene, HDPE, or glass for solids). The container must have a secure, tight-fitting lid.

  • Solid vs. Liquid Waste:

    • Solids: Collect pure compound, contaminated consumables, and spill cleanup materials in a designated solid waste container labeled "Halogenated Organic Solids."

    • Liquids: Collect any solvent rinsates used for decontamination in a separate container labeled "Halogenated Organic Liquid Waste."

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. The label must be durable and clearly legible. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

Table 2: Required Label Information

Information Element Example / Description
Generator Information Your Name, Lab/Room Number, Phone Number
Accumulation Start Date The date the first waste was added to the container
Chemical Contents List all constituents by full chemical name. AVOID ABBREVIATIONS. 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
CAS Number 872620-93-4
Hazard Pictograms Affix or draw the GHS pictogram for "Exclamation Mark" (GHS07).

| Hazardous Properties | Check the boxes for "Toxic" and "Irritant." |

Step 4: Safe Laboratory Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Away from incompatible materials, particularly strong oxidizing agents and strong acids.[7]

Step 5: Collection and Final Disposal

Once the container is full, or if you are generating waste infrequently, do not let it accumulate for extended periods.

  • Ensure the lid is tightly sealed.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Decontamination and Spill Management

Accidents can happen. Being prepared is essential for a safe laboratory environment.

  • Glassware Decontamination:

    • Perform a preliminary rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

    • Crucially, collect this initial rinsate in your "Halogenated Organic Liquid Waste" container.

    • Subsequent washes with soap and water can then be performed. The initial solvent rinse is what prevents the introduction of hazardous material into the aqueous waste stream.

  • Small Spill Cleanup:

    • Alert Personnel: Inform others in the lab of the spill.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

    • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully sweep the absorbent material into a container.

    • Disposal: Treat the collected spill debris as solid hazardous waste. Place it in your "Halogenated Organic Solids" container and label it accordingly.

    • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage In-Lab Management cluster_disposal Final Disposition start Waste Generated (e.g., excess reagent, contaminated items) segregate Segregate into Halogenated Waste Stream start->segregate container Select Correct, Compatible Waste Container (Solid or Liquid) segregate->container label_container Affix Hazardous Waste Label (Name, CAS, Hazards) container->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store check_full Container Full? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes final_disposal Transport to Licensed Facility (High-Temp Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

This guide provides the essential framework for the responsible disposal of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • NextSDS. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Veolia. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Welcome to the definitive operational guide for handling 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 872620-93-4). As a Senior Application Scientist, I designed this protocol to ensure that your laboratory operations are both scientifically rigorous and uncompromisingly safe.

This compound is a 7-azaindole derivative, serving as a highly valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. However, its chemical structure—specifically the presence of a primary carboxamide and a brominated azaindole core—imparts specific toxicological properties. The bromine atom increases the molecule's lipophilicity, which can enhance dermal and mucosal absorption compared to non-halogenated analogs. Handling this fine powder requires a self-validating system of engineering controls and personal protective equipment (PPE) to prevent exposure.

Hazard Identification & Risk Assessment

Before initiating any protocol, a thorough risk assessment is mandatory. Based on the Globally Harmonized System (GHS) classification for this compound , the following hazards dictate our engineering controls and PPE selection:

GHS CodeHazard StatementMechanistic Causality & Risk Profile
H302 Harmful if swallowedSystemic toxicity upon ingestion. Requires strict prohibition of food/drink in the lab and rigorous hand hygiene to prevent accidental oral transfer.
H315 Causes skin irritationThe compound's lipophilic nature allows interaction with epidermal lipids, necessitating robust, chemical-resistant barriers.
H319 Causes serious eye irritationMicro-particulates can dissolve in ocular fluid, causing localized pH shifts and direct tissue irritation.
H335 May cause respiratory irritationFine powder morphology creates a severe inhalation hazard; aerosolized particles can easily deposit deep in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

We do not just wear PPE for compliance; we wear it to create a self-validating barrier system where a failure in one layer is caught by another. The following matrix must be strictly adhered to:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to fine organic powders compared to latex. For extended handling or bulk transfer, double-gloving is recommended so the outer glove can be safely removed if contaminated without exposing the skin.

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are insufficient against airborne dust. Goggles create a physical seal against the ocular mucosa, preventing micro-particulate intrusion.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs, full-length pants, and closed-toe shoes.

    • Causality: Fitted cuffs prevent the sleeve from dragging through the powder and reduce the risk of dermal exposure at the wrist—a common vulnerability point during powder transfer.

  • Respiratory Protection: Handling must be performed exclusively inside a certified chemical fume hood. If a hood is temporarily unavailable or during a large spill outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to filter out airborne dust .

Standard Operating Procedure (SOP): Safe Handling & Transfer

The primary operational challenge with 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is its fine powder morphology, which is highly prone to electrostatic dispersion.

Step 1: Preparation & Environmental Control

  • Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary equipment to prevent aerodynamic turbulence and cross-contamination.

  • Place an anti-static weighing boat on the analytical balance.

Step 2: De-static Protocol

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula prior to opening the chemical.

    • Causality: Eliminating static charge prevents the powder from "jumping" out of the boat due to electrostatic repulsion, ensuring accurate mass measurement and preventing environmental contamination.

Step 3: Weighing and Transfer

  • Open the reagent bottle slowly to avoid aerosolizing the contents.

  • Use the de-ionized micro-spatula to transfer the required mass into the weighing boat.

  • Immediately cap the stock bottle tightly.

Step 4: Containment and Dissolution

  • Transfer the weighed powder to your reaction vessel using a powder funnel.

  • Rinse the weighing boat and funnel with your chosen reaction solvent.

    • Causality: Rinsing ensures quantitative transfer and immediate dissolution, effectively neutralizing the airborne dust hazard by transitioning the chemical into the liquid phase.

G Start Pre-Operation Risk Assessment (Review SDS & Hazards) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Operate in Certified Fume Hood) PPE->Hood Weigh Weighing & Transfer (Use Anti-static Spatula) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol (Wet Wipe & Contain) Spill->Clean Yes Process Chemical Reaction / Assay Setup Spill->Process No Dispose Waste Disposal (Halogenated Waste) Clean->Dispose Process->Dispose

Figure 1: Standard operating workflow for handling halogenated azaindole powders.

Spill Response & Waste Disposal Plan

Even with meticulous technique, spills can occur. A self-validating protocol ensures that a spill does not escalate into a broader exposure event.

Spill Cleanup Protocol (The "Wet-Wipe" Method):

  • Isolate: Alert personnel in the immediate vicinity. Ensure your PPE (especially eye and respiratory protection) is fully intact.

  • Suppress: Never dry-sweep a powder spill.

    • Causality: Dry sweeping imparts mechanical energy that aerosolizes fine particulates, exponentially increasing the inhalation hazard and expanding the contamination radius .

  • Absorb: Dampen a disposable laboratory wipe with a compatible solvent (e.g., water or a low-volatility alcohol like isopropanol, depending on your specific assay's solubility requirements).

  • Wipe: Gently place the damp wipe over the powder to trap it. Wipe from the perimeter of the spill toward the center to prevent spreading the compound.

  • Decontaminate: Wash the area with soap and water to remove any residual chemical film.

Waste Disposal Logistics:

  • Because this compound contains a covalently bonded bromine atom, all associated waste must be segregated into Halogenated Solid Waste or Halogenated Organic Liquid Waste (if dissolved) .

  • Causality: Mixing halogenated waste with non-halogenated waste streams violates EPA and local disposal regulations, potentially causing dangerous reactions in waste drums and significantly increasing institutional disposal costs.

  • Place all contaminated wipes, gloves, and weighing boats into a sealed, clearly labeled hazardous waste bag immediately after use.

References

  • Westlab. "8 Steps to Handling a Laboratory Chemical Spill". Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.